NS-018
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTPDWDAYHAZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NS-018: A Deep Dive into the Mechanism of Action of a Selective JAK2 Inhibitor
For Immediate Release
PARAMUS, N.J. - This technical guide provides a comprehensive overview of the mechanism of action of NS-018 (ilginatinib), a selective Janus kinase 2 (JAK2) inhibitor, intended for researchers, scientists, and drug development professionals. This document details the core mechanism, summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways and workflows.
Core Mechanism of Action: Targeting the Dysregulated JAK2-STAT5 Pathway
This compound is a potent and selective, orally bioavailable, small-molecule inhibitor of JAK2, a critical enzyme in the signaling pathway that controls blood cell production.[1][2] In myeloproliferative neoplasms (MPNs) such as myelofibrosis, the JAK-STAT signaling pathway is often constitutively activated, frequently due to a V617F mutation in the JAK2 gene.[1][3] This leads to uncontrolled cell growth and the pathological features of the disease.
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 and preventing its phosphorylation activity.[1] This targeted inhibition blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[1] The prevention of STAT5 phosphorylation inhibits its dimerization and subsequent translocation to the nucleus, thereby blocking the transcription of genes essential for cell proliferation, differentiation, and survival.[1] This ultimately leads to a reduction in the aberrant cell growth characteristic of MPNs.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
Source: MedchemExpress
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| Ba/F3-TEL-JAK2 | Constitutively active JAK2 | 11 |
| Ba/F3-JAK2V617F | Constitutively active JAK2 | 60 |
| SET-2 | JAK2V617F positive | 120 |
Source: Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms
Table 3: Clinical Efficacy of this compound in a Phase I/II Study in Myelofibrosis Patients
| Efficacy Endpoint | Result |
| ≥50% reduction in palpable spleen size | 56% of patients |
| Improvement in myelofibrosis-associated symptoms | Observed |
| Improvement in bone marrow fibrosis grade (after 3 cycles) | 37% of evaluable patients |
Source: A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis.[2][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against JAK family kinases.
Materials:
-
Recombinant JAK1, JAK2, JAK3, and TYK2 enzymes
-
Suitable peptide substrate
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the respective JAK enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT-based)
Objective: To assess the anti-proliferative effect of this compound on JAK2-dependent cell lines.
Materials:
-
Ba/F3-JAK2V617F or other suitable cell line
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT reagent to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for STAT5 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT5.
Materials:
-
Ba/F3-JAK2V617F cells or other suitable cell line
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with increasing concentrations of this compound for a specified time (e.g., 3 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT5 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
In Vivo JAK2V617F Mouse Model of Myelofibrosis
Objective: To evaluate the in vivo efficacy of this compound in a mouse model that recapitulates human myelofibrosis.
Procedure:
-
Animal Model Creation:
-
Drug Administration:
-
Following the establishment of the disease, mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally, typically twice daily, at a specified dose (e.g., 50 mg/kg).[5]
-
The vehicle control group receives the same volume of the vehicle solution.
-
-
Endpoint Analysis:
-
Survival: Monitor and record the survival of mice in both groups over the course of the study.
-
Hematological Parameters: Collect peripheral blood samples periodically to perform complete blood counts (CBCs).
-
Spleen Size: At the end of the study, euthanize the mice and measure the spleen weight as an indicator of splenomegaly.[5]
-
Histopathological Analysis:
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound.
Caption: The JAK2/STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Preclinical and clinical experimental workflow for the development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis. [vivo.weill.cornell.edu]
- 5. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of Jak2V617F myeloproliferative neoplasm-propagating stem cells by interferon-α in a murine model of polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative histological image analyses of reticulin fibers in a myelofibrotic mouse - PMC [pmc.ncbi.nlm.nih.gov]
Ilginatinib (NS-018): A Technical Guide to a Potent and Selective JAK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilginatinib (B611966) (NS-018) is a potent, orally bioavailable, small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1] It exhibits significant selectivity for JAK2 over other JAK family members and also demonstrates activity against Src-family kinases.[2][3] Ilginatinib acts as an ATP-competitive inhibitor, effectively blocking the phosphorylation of downstream signaling molecules, most notably STAT3 (Signal Transducer and Activator of Transcription 3).[1][4] Dysregulation of the JAK2/STAT3 signaling pathway is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs).[1] By targeting this pathway, ilginatinib induces apoptosis in malignant cells, making it a promising therapeutic agent for diseases such as myelofibrosis.[1][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and clinical development of ilginatinib.
Chemical Structure and Properties
Ilginatinib is a synthetic organic compound with the following chemical identifiers:
| Identifier | Value |
| IUPAC Name | N2-((1S)-1-(4-Fluorophenyl)ethyl)-4-(1-methyl-1H-pyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine |
| Canonical SMILES | CN1N=CC(=C1)C2=CC(=NC(=C2)NC3=NC=CN=C3)N--INVALID-LINK--C4=CC=C(F)C=C4 |
| InChI Key | UQTPDWDAYHAZNT-AWEZNQCLSA-N |
| Molecular Formula | C21H20FN7 |
| Molecular Weight | 389.43 g/mol |
| CAS Number | 1239358-86-1 |
Mechanism of Action
Ilginatinib is a highly selective inhibitor of JAK2, a non-receptor tyrosine kinase that plays a central role in cytokine and growth factor signaling.[1][6] In many myeloproliferative neoplasms, a specific mutation in the JAK2 gene, V617F, leads to constitutive activation of the kinase, driving uncontrolled cell proliferation.[1]
Ilginatinib exerts its therapeutic effect by competing with ATP for binding to the ATP-binding site in the kinase domain of both wild-type and mutated JAK2.[3][6] This inhibition prevents the autophosphorylation and activation of JAK2, which in turn blocks the phosphorylation and activation of its downstream substrates, primarily STAT3 and STAT5.[4][7] The unphosphorylated STAT proteins are unable to dimerize and translocate to the nucleus to activate the transcription of target genes involved in cell survival and proliferation.[7] This disruption of the aberrant JAK2/STAT signaling cascade ultimately leads to the induction of apoptosis in malignant hematopoietic cells.[1]
Beyond its potent activity against JAK2, ilginatinib also demonstrates inhibitory effects on Src-family kinases, such as SRC and FYN.[2][3]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of this compound Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 6. ilginatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
NS-018: A Deep Dive into its JAK2 Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in signaling pathways frequently dysregulated in myeloproliferative neoplasms (MPNs).[1] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against various kinases and the experimental methodologies used to determine these characteristics.
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of JAK2.[1] This inhibition prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] By blocking the phosphorylation of STAT proteins, this compound prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of genes crucial for cell proliferation, differentiation, and survival.[1]
Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Selectivity Profile
This compound demonstrates high selectivity for JAK2 over other members of the JAK family and other tyrosine kinases. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
In Vitro Kinase Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) of this compound against various kinases.
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
| Data sourced from MedchemExpress and reflects the high selectivity of this compound for JAK2.[1] |
This compound also exhibits inhibitory activity against Src-family and ABL kinases, but with significantly lower potency compared to its action on JAK2.[2] A screening of 23 tyrosine kinases at a concentration of 100 nM of this compound showed greater than 80% inhibition for a subset of these kinases, for which IC50 values were then determined.[2]
Anti-proliferative Activity in Hematopoietic Cell Lines
The inhibitory effect of this compound on cell growth was assessed in various hematopoietic cell lines, particularly those harboring mutations that lead to constitutive activation of the JAK2 pathway.
| Cell Line | Expressed Mutation | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2V617F | 60 |
| SET-2 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | Similar to JAK2V617F |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |
| Data from a study on the efficacy of this compound in primary cells and mouse models of myeloproliferative neoplasms.[1][2] |
Furthermore, this compound has demonstrated preferential inhibition of cells expressing the mutated JAK2V617F over wild-type JAK2 (JAK2WT). In Ba/F3 cells, this compound suppressed the growth of those expressing JAK2V617F with an IC50 value of 470 nM, while the IC50 for cells with JAK2WT stimulated by IL-3 was 2000 nM, indicating a 4.3-fold selectivity for the mutant form.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of this compound.
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
Streptavidin-coated plates
-
Horseradish peroxidase-linked anti-phosphotyrosine antibody (e.g., PY-20)
-
TMB (3,3′,5,5′-tetramethylbenzidine) solution
-
Plate reader capable of absorbance detection
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of this compound in the kinase buffer.
-
In a streptavidin-coated plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the respective JAK enzyme and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add a horseradish peroxidase-linked anti-phosphotyrosine antibody (e.g., PY-20) and incubate to allow binding to the phosphorylated substrate.
-
After another wash step, add TMB solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance using a plate reader.
-
The IC50 values are calculated by fitting the absorbance data to a logistic curve.[2]
Cellular Proliferation (MTT) Assay
Objective: To determine the anti-proliferative activity of this compound on hematopoietic cell lines.
Materials:
-
Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2)
-
Cell culture medium appropriate for each cell line
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Selective JAK2/Src Inhibitor NS-018: A Technical Guide to its Effect on JAK-STAT Signaling
For Researchers, Scientists, and Drug Development Professionals
NS-018 (also known as Ilginatinib) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2) and Src-family kinases.[1][2] It demonstrates significant therapeutic potential in the treatment of myeloproliferative neoplasms (MPNs), which are frequently driven by aberrant JAK2 activation.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on the JAK-STAT signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
The JAK-STAT signaling cascade is a critical pathway for the transduction of extracellular signals from cytokines and growth factors, playing a key role in hematopoiesis and immune response. In many MPNs, a specific mutation in the JAK2 gene, JAK2V617F, leads to constitutive activation of the kinase, resulting in uncontrolled cell proliferation.[3]
This compound exerts its therapeutic effect by acting as an ATP-competitive inhibitor of the JAK2 kinase domain.[4] The binding of this compound to JAK2 prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[3] This blockade of the JAK-STAT pathway disrupts the aberrant signaling driving the malignant phenotype in MPN cells.[3]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Fold Selectivity over JAK2 |
| JAK2 | 0.72 | 1 |
| JAK1 | 33 | 46 |
| JAK3 | 39 | 54 |
| TYK2 | 22 | 31 |
| SRC | Potent Inhibition | Not Specified |
| FYN | Potent Inhibition | Not Specified |
| ABL | Weak Inhibition | 45 |
| FLT3 | Weak Inhibition | 90 |
Data compiled from multiple sources.[2][3]
Table 2: Antiproliferative Activity of this compound in Hematopoietic Cell Lines
| Cell Line | Expressed Mutant/Fusion Gene | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2V617F | 60 |
| SET-2 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | Similar to Ba/F3-JAK2V617F |
| Ba/F3-TEL-JAK2 | TEL-JAK2 | 11 |
Data sourced from Nakaya et al., 2011.[3]
Table 3: Selectivity of this compound for JAK2V617F-Expressing Cells
| Cell Line | IL-3 Dependence | Proliferation IC50 (nM) | V617F/WT Selectivity Ratio |
| Ba/F3-JAK2WT | Yes | 2000 | 4.3 |
| Ba/F3-JAK2V617F | No | 470 |
Data sourced from a 2014 study on the selective inhibition of JAK2V617F.[1]
Signaling Pathway and Experimental Visualizations
To elucidate the mechanism of this compound and the methodologies used for its characterization, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted based on specific experimental needs.
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against JAK family kinases.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Suitable peptide substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the JAK enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT-based)
Objective: To determine the antiproliferative effect of this compound on JAK2-dependent cell lines.
Materials:
-
Ba/F3-JAK2V617F or other suitable hematopoietic cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT reagent to each well and incubate for an additional 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of STAT Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT3 and STAT5.
Materials:
-
Ba/F3-JAK2V617F, SET-2, or other relevant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-phospho-STAT5 (Tyr694), anti-total STAT5
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 3 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT5 and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT proteins.
Conclusion
This compound is a potent and selective inhibitor of JAK2 and Src-family kinases that effectively targets the dysregulated JAK-STAT signaling pathway in myeloproliferative neoplasms. Its ability to inhibit the phosphorylation of STAT3 and STAT5 leads to the suppression of proliferation in cancer cells harboring activating JAK2 mutations. The preclinical data, supported by the detailed experimental methodologies outlined in this guide, provide a strong rationale for the continued clinical development of this compound as a targeted therapy for MPNs.[5][6]
References
- 1. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
NS-018: A Deep Dive into Target Protein Binding Affinity and Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NS-018, also known as ilginatinib, is a potent, orally bioavailable small-molecule inhibitor targeting Janus kinase 2 (JAK2).[1][2] The dysregulation of the JAK-STAT signaling pathway is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs), making selective JAK2 inhibition a compelling therapeutic strategy.[2][3] This technical guide provides a comprehensive overview of the binding affinity of this compound to its primary target, JAK2, and other related kinases. It details the experimental methodologies used to determine these binding characteristics and visualizes the inhibitor's mechanism of action and experimental workflows.
Quantitative Binding Affinity of this compound
The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating high potency and selectivity for JAK2. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
Data sourced from in vitro kinase assays.[1][4]
Table 2: Inhibitory Activity of this compound against Other Selected Kinases
| Kinase Family | Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| Src Family | SRC | Potent Inhibition | ~45-fold |
| FYN | Potent Inhibition | ~45-fold | |
| Other | ABL | Weak Inhibition | 45-fold |
| FLT3 | Weak Inhibition | 90-fold |
This compound shows potent inhibition of Src-family kinases and weaker inhibition of ABL and FLT3.[1][4]
Table 3: Anti-proliferative Activity of this compound in Hematopoietic Cell Lines
| Cell Line | Expressed Kinase | IC50 (nM) |
| Ba/F3-JAK2V617F | Constitutively active JAK2 | 60 |
| SET-2 | Constitutively active JAK2 | 120 |
| Ba/F3-MPLW515L | Constitutively active JAK2 | Similar to JAK2V617F |
| Ba/F3-TEL-JAK2 | Constitutively active JAK2 | 11 |
| Ba/F3-TEL-JAK3 | - | Less sensitive |
| K-562 | BCR-ABL | Weakly sensitive |
| MV4-11 | FLT3-ITD | Weakly sensitive |
This compound demonstrates potent anti-proliferative activity in cell lines dependent on constitutively activated JAK2 signaling.[1][4]
Mechanism of Action
This compound is an ATP-competitive inhibitor of JAK2.[1][5] It binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of JAK2 itself and downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.[2] The inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby blocking the transcription of genes crucial for cell proliferation and survival.[2] X-ray co-crystal structures have revealed that this compound binds to the active 'DFG-in' conformation of JAK2.[1] A unique hydrogen-bonding interaction with Gly993 is thought to contribute to its selectivity for the activated form of JAK2, such as the V617F mutant.[6]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the 50% inhibitory concentration (IC50) of this compound against JAK family and other kinases.
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted this compound or a vehicle control (DMSO).
-
Add the specific kinase enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for each respective enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminescence plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Anti-proliferative Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation of hematopoietic cell lines.
Materials:
-
Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 values representing the concentration of this compound that inhibits cell proliferation by 50%.
Western Blot Analysis of STAT Phosphorylation
This method is used to assess the inhibition of JAK2 signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
Hematopoietic cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT5 to ensure equal protein loading.
Conclusion
This compound is a highly potent and selective inhibitor of JAK2, with a well-defined ATP-competitive mechanism of action. The quantitative data from in vitro kinase assays and cellular proliferation studies consistently demonstrate its efficacy in targeting the dysregulated JAK-STAT signaling pathway characteristic of myeloproliferative neoplasms. The detailed experimental protocols provided herein offer a foundation for the continued investigation and development of this compound and other targeted JAK2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.cn [documents.thermofisher.cn]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Systems Biology of Seasonal Influenza Vaccination in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Preclinical Pharmacology of NS-018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of NS-018 (also known as ilginatinib), a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The aberrant activation of the JAK2 signaling pathway, often driven by mutations such as JAK2V617F, is a critical pathogenic factor in myeloproliferative neoplasms (MPNs).[3] this compound was identified through a dedicated screening program to discover potent and selective JAK2 inhibitors and has shown significant therapeutic potential in preclinical models of MPNs.[2][3]
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound is an ATP-competitive inhibitor of JAK2, including its constitutively active mutant form, JAK2V617F.[3] By binding to the kinase domain of JAK2, this compound blocks the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[3] This inhibition of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby downregulating the transcription of genes essential for cell proliferation, differentiation, and survival.[2] The X-ray co-crystal structure of this compound in complex with the JAK2 kinase domain reveals that it binds to the active 'DFG-in' conformation of the enzyme.[3]
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through a series of kinase and cell-based assays, demonstrating its potency and selectivity for JAK2.
Kinase Inhibitory Activity
This compound is a highly active inhibitor of JAK2 with an IC50 of 0.72 nM.[3] It exhibits significant selectivity for JAK2 over other JAK family kinases, including JAK1, JAK3, and TYK2.[3] In addition to the JAK family, this compound also shows inhibitory activity against Src-family kinases.[3]
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
| SRC | Potent Inhibition | - |
| FYN | Potent Inhibition | - |
| ABL | Weak Inhibition | 45-fold |
| FLT3 | Weak Inhibition | 90-fold |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound.[3] |
Antiproliferative Activity
This compound has demonstrated potent antiproliferative activity against hematopoietic cell lines that harbor constitutively active JAK2 mutations, such as JAK2V617F and MPLW515L, as well as the TEL-JAK2 fusion gene.[3] In contrast, it shows minimal cytotoxicity against most hematopoietic cell lines that do not have a constitutively activated JAK2 pathway.[3] Furthermore, this compound preferentially suppresses the in vitro erythropoietin-independent endogenous colony formation from polycythemia vera patients.[3]
| Cell Line | Expressed Mutation | IC50 (nM) |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |
| Ba/F3-JAK2V617F | JAK2V617F | 60 |
| SET-2 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | 11-120 |
| Ba/F3-JAK2WT | Wild-Type JAK2 | >1000 |
| Table 2: Antiproliferative Activity of this compound in Hematopoietic Cell Lines.[3] |
This compound also shows preferential inhibition of erythroid colony formation from JAK2V617F transgenic mice compared to wild-type mice, with a mean IC50 of 360 nM in the transgenic model versus >600 nM in the wild-type.[4]
In Vivo Pharmacology
The in vivo efficacy of this compound has been evaluated in multiple mouse models of myeloproliferative neoplasms, demonstrating its potential to ameliorate key disease features.
Efficacy in a Ba/F3-JAK2V617F Inoculated Mouse Model
In a model where mice were inoculated with Ba/F3 cells expressing JAK2V617F, oral administration of this compound led to a dose-dependent increase in survival and a significant reduction in splenomegaly.[3]
| Dosage (mg/kg, b.i.d.) | Outcome |
| 12.5 and higher | Significantly prolonged survival |
| 1.5 and higher | Significantly reduced splenomegaly |
| 50 | Spleen weight similar to uninoculated controls |
| Table 3: In Vivo Efficacy of this compound in a Ba/F3-JAK2V617F Inoculated Mouse Model.[3] |
Efficacy in a JAK2V617F Transgenic Mouse Model
In JAK2V617F transgenic (V617F-TG) mice, which develop a myeloproliferative-like disease, long-term oral administration of this compound resulted in significant improvements in multiple disease parameters.[3]
| Dosage (mg/kg, b.i.d.) | Outcome |
| 25 | 41% reduction in WBC count compared to vehicle |
| 50 | 61% reduction in WBC count compared to vehicle, prevention of anemia progression, reduced hepatosplenomegaly, and significantly prolonged survival.[3] |
| Table 4: In Vivo Efficacy of this compound in a JAK2V617F Transgenic Mouse Model.[3] |
Efficacy in a JAK2V617F Bone Marrow Transplantation Mouse Model
In a bone marrow transplantation (BMT) model where mice received bone marrow cells transduced with JAK2V617F, oral administration of this compound at 50 mg/kg twice daily for 40 days demonstrated significant therapeutic effects.[4]
| Parameter | Vehicle-Treated JAK2V617F BMT Mice | This compound-Treated JAK2V617F BMT Mice |
| Survival | 50% mortality by day 50 | 100% survival at day 50 |
| Leukocytosis (WBC) | 359 x 10⁹/L | 17.4 x 10⁹/L (95% suppression) |
| Spleen Weight | 2.07 g | 0.49 g (76% reduction) |
| Bone Marrow Fibrosis | Mild-to-moderate reticulin (B1181520) fibrosis | Slight-to-little reticulin fibrosis |
| Platelet Count | No further decrease observed | No further decrease observed |
| Table 5: In Vivo Efficacy of this compound in a JAK2V617F Bone Marrow Transplantation Mouse Model.[4] |
Preclinical Safety and Pharmacokinetics
Safety
In preclinical studies, no signs of gross toxicity were observed during 24 weeks of treatment in JAK2V617F transgenic mice at doses of 25 or 50 mg/kg administered orally twice a day.[3] Similarly, in a 40-day study in a JAK2V617F bone marrow transplantation model, no signs of gross toxicity were observed with a 50 mg/kg twice-daily oral dose.[4] A key finding was that this compound treatment did not lead to a reduction in erythrocyte or platelet counts in the peripheral blood of these animal models, suggesting a favorable hematologic safety profile.[1][4]
Pharmacokinetics
While detailed preclinical pharmacokinetic parameters in animal models are not extensively published, this compound is described as an orally bioavailable small-molecule inhibitor.[3] In a Phase I clinical study in patients with myelofibrosis, orally administered this compound reached its maximum plasma concentration (Cmax) in 1-2 hours and did not accumulate with multiple dosing.[1][2] The half-life in humans was reported to be 2-5 hours.[1]
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against JAK family kinases.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control.
-
Enzyme and Substrate Addition: Add the respective JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and a peptide substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for each enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT-based)
Objective: To determine the antiproliferative activity of this compound on hematopoietic cell lines.
Methodology:
-
Cell Seeding: Seed the hematopoietic cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Reagent: Add a tetrazolium salt reagent (e.g., MTT) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the salt to a colored formazan (B1609692) product.
-
Solubilization and Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the drug concentration.
JAK2V617F Bone Marrow Transplantation Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of myelofibrosis.
Methodology:
-
Donor Cell Preparation: Treat donor mice with 5-fluorouracil (B62378) to enrich for hematopoietic stem cells. Harvest bone marrow cells and transduce them with a retrovirus encoding the JAK2V617F mutation.
-
Transplantation: Lethally irradiate recipient mice and transplant the transduced bone marrow cells via tail vein injection.
-
Disease Establishment: Monitor the mice for the development of a myeloproliferative neoplasm phenotype, characterized by leukocytosis and splenomegaly.
-
Treatment: Once the disease is established, randomize the mice into treatment (this compound) and vehicle control groups. Administer this compound or vehicle via oral gavage at the desired dosage and schedule.
-
Monitoring and Endpoint Analysis: Monitor the mice for survival, body weight, and clinical signs of disease. Perform regular complete blood counts. At the end of the study, euthanize the mice and harvest spleens for weight measurement. Conduct histopathological analysis of the spleen, liver, and bone marrow to assess for extramedullary hematopoiesis and bone marrow fibrosis.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for the development of this compound.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of JAK2 with significant therapeutic activity in in vitro and in vivo models of myeloproliferative neoplasms. Its ability to preferentially target cells with constitutively active JAK2 signaling, reduce disease burden, and improve survival in animal models, coupled with a favorable preclinical safety profile, supports its continued development as a promising therapeutic agent for patients with MPNs.[3][4]
References
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
NS-018 In Vitro Kinase Assay: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in signaling pathways frequently dysregulated in myeloproliferative neoplasms (MPNs).[1][2] This technical guide provides a comprehensive analysis of the in vitro kinase assay results for this compound, detailing its inhibitory activity, selectivity, and the methodologies employed in its evaluation.
Data Presentation: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies.
Table 1: this compound Inhibitory Activity against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | ~21.6 - 36 | 30-50 fold |
| JAK3 | ~21.6 - 36 | 30-50 fold |
| TYK2 | ~21.6 - 36 | 30-50 fold |
Data sourced from multiple preclinical studies.[3][4]
Table 2: this compound Inhibitory Activity against Other Kinases
| Kinase Family | Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| Src-family | SRC | Potent Inhibition | - |
| FYN | Potent Inhibition | - | |
| ABL | ABL | - | 45-fold |
| FLT3 | FLT3 | - | 90-fold |
This compound was tested against a panel of 53 kinases.[3]
Table 3: Antiproliferative Activity of this compound in Cell Lines
| Cell Line | Relevant Mutation | IC50 (nM) |
| Ba/F3 | JAK2 V617F | 11 - 60 |
| SET-2 | JAK2 V617F | 120 |
| Ba/F3 | MPLW515L | 11 - 120 |
| Ba/F3 | TEL-JAK2 fusion | 11 - 120 |
| Ba/F3-JAK2WT | Wild-Type JAK2 (IL-3 stimulated) | 2000 |
| Ba/F3-JAK2V617F | JAK2 V617F | 470 |
These studies highlight this compound's potent activity against cells with constitutively activated JAK2 signaling.[3][5][6] this compound demonstrates a 4.3-fold greater selectivity for Ba/F3 cells harboring the JAK2V617F mutation compared to those with wild-type JAK2.[5][6]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound.
Biochemical Kinase Assay (Luminescence-Based)
This assay determines the IC50 value of this compound against a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Purified recombinant JAK2 enzyme
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (ilginatinib)
-
ATP
-
Kinase Assay Buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 1.2 mM DTT, 3 µM Na-orthovanadate)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the JAK2 enzyme and the peptide substrate to each well.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km value for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent, such as the ADP-Glo™ system, according to the manufacturer's instructions.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability/Proliferation Assay (MTT-Based)
This assay measures the antiproliferative effect of this compound on a JAK2-dependent cell line.
Materials:
-
Ba/F3 cells expressing the JAK2V617F mutation
-
Cell culture medium and supplements
-
This compound (ilginatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed the Ba/F3-JAK2V617F cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.
Visualizations
JAK-STAT Signaling Pathway and this compound Inhibition
The primary mechanism of action of this compound is the inhibition of the JAK-STAT signaling pathway, which is crucial for hematopoiesis and immune function.[2]
Caption: Simplified JAK-STAT signaling and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the key steps in determining the in vitro kinase inhibitory activity of a compound like this compound.
Caption: Workflow for a luminescence-based in vitro kinase assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms PMID: 22829185 | MedChemExpress [medchemexpress.eu]
- 5. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
The Discovery and Synthesis of Ilginatinib: A Selective JAK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ilginatinib (B611966) (formerly known as NS-018) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] Developed by Nippon Shinyaku, it has emerged as a promising therapeutic agent for the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis.[3][4] Myelofibrosis is a serious bone marrow disorder characterized by the accumulation of scar tissue, leading to impaired blood cell production.[5][6] A key driver of this disease is the dysregulation of the JAK-STAT signaling pathway, often due to a mutation in the JAK2 gene.[7][8] Ilginatinib competitively binds to the ATP-binding site of both wild-type JAK2 and its mutated form, JAK2V617F, thereby inhibiting its kinase activity and the subsequent downstream signaling cascade that promotes cell proliferation and survival.[7][9] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of ilginatinib.
Discovery and Development
Ilginatinib was identified through a dedicated screening program aimed at discovering potent and selective JAK2 inhibitors.[10] The development was driven by the need for effective treatments for myelofibrosis, a condition with limited therapeutic options.[3] The compound has received Orphan Drug Designation from both the U.S. Food and Drug Administration (FDA) and the European Commission (EC) for the treatment of myelofibrosis, highlighting its potential to address a significant unmet medical need.[5][6] Clinical trials have been initiated to evaluate the safety and efficacy of ilginatinib in patients with myelofibrosis.[1][11]
Mechanism of Action
Ilginatinib's primary mechanism of action is the selective inhibition of JAK2.[2] The JAK-STAT signaling pathway plays a crucial role in hematopoiesis and immune response. In many cases of myelofibrosis, a specific mutation in the JAK2 gene (V617F) leads to constitutive activation of the pathway, resulting in uncontrolled cell growth.[7]
Ilginatinib acts as an ATP-competitive inhibitor, blocking the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[7][12] This inhibition prevents the dimerization and nuclear translocation of STAT proteins, thereby blocking the transcription of genes essential for cell proliferation and survival, ultimately leading to apoptosis of the malignant cells.[7]
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Japan’s Nippon Shinyaku vows to fight on in U.S. drug dispute against Sarepta Therapeutics, despite heavy $115 million blow – ip fray [ipfray.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mesenchymal Cell Reprogramming in Experimental MPLW515L Mouse Model of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ilginatinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF this compound VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
The Activity of NS-018 on the JAK2V617F Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid cell lineages. A key driver in many MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), is the acquired somatic mutation V617F in the Janus kinase 2 (JAK2) gene.[1] This mutation leads to constitutive activation of the JAK2 kinase, resulting in dysregulated downstream signaling, uncontrolled cell proliferation, and the clinical manifestations of MPNs.[1]
NS-018 is a potent and selective, orally bioavailable small-molecule inhibitor of JAK2.[1][2] It has demonstrated significant activity against the JAK2V617F mutation in preclinical studies and has been evaluated in clinical trials for the treatment of myelofibrosis.[3][4] This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its activity on the JAK2V617F mutation, with detailed experimental methodologies and a summary of key quantitative data.
Mechanism of Action
The JAK2V617F mutation, located in the pseudokinase (JH2) domain of JAK2, disrupts its autoinhibitory function, leading to constitutive activation of the kinase (JH1) domain.[5] This results in the continuous phosphorylation and activation of downstream signaling pathways, primarily the Signal Transducer and Activator of Transcription (STAT) pathway, but also the Ras/MAPK and PI3K/Akt pathways.[5][6] This aberrant signaling drives the excessive proliferation of hematopoietic cells.[4]
This compound is an ATP-competitive inhibitor that binds to the active site of the JAK2 kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data on the activity of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2][7]
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
| SRC | Potent Inhibition | - |
| FYN | Potent Inhibition | - |
| ABL | Weak Inhibition | 45-fold |
| FLT3 | Weak Inhibition | 90-fold |
Table 2: Anti-proliferative Activity of this compound in Hematopoietic Cell Lines [1][8]
| Cell Line | Expressed Mutation/Fusion | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2V617F | 60 |
| SET-2 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | Similar to JAK2V617F |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |
Table 3: Efficacy of this compound in a Murine Model of MPN (Ba/F3-JAK2V617F Inoculated Mice) [1]
| Treatment Group | Median Survival (Days) | Spleen Weight Reduction |
| Vehicle | ~19 | - |
| This compound (12.5 mg/kg) | Significantly Prolonged | Significant |
| This compound (50 mg/kg) | All mice alive at day 25 | Spleens similar to uninoculated controls |
| This compound (100 mg/kg) | All mice alive at day 25 | Not specified |
Table 4: Activity of this compound on Erythroid Progenitor Cells from PV Patients [1][8]
| Cell Source | Assay | Mean IC50 (nM) |
| Healthy Controls | Erythroid Colony Growth | 952 ± 118 |
| PV Patients (JAK2V617F+) | Erythroid Colony Growth | 529 ± 36 |
| PV Patients (JAK2V617F+) | Endogenous Erythroid Colony Formation | 224 ± 26 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the evaluation of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical development of this compound.
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Suitable peptide substrate
-
ATP
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in a suitable kinase buffer.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the respective JAK enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.[1]
Cell Proliferation Assay (MTT or XTT)
Objective: To determine the anti-proliferative activity of this compound on hematopoietic cell lines.
Materials:
-
Hematopoietic cell lines (e.g., Ba/F3-JAK2V617F, SET-2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 values by fitting the data to a dose-response curve.[1][8]
Western Blot Analysis of STAT Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT proteins in JAK2-activated cells.
Materials:
-
Ba/F3-JAK2V617F cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat Ba/F3-JAK2V617F cells with increasing concentrations of this compound for a specified time (e.g., 3 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total form of the protein and a loading control to ensure equal protein loading.[1][8]
Murine Model of Myeloproliferative Neoplasm
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of MPN.
Model: Ba/F3-JAK2V617F cell line-inoculated model.
Animals:
-
Immunocompromised mice (e.g., BALB/c-nu/nu)
Procedure:
-
Cell Inoculation: Inject Ba/F3-JAK2V617F cells intravenously into the mice.
-
Treatment: Once the disease is established (e.g., signs of splenomegaly), randomize the mice into treatment and vehicle control groups. Administer this compound by oral gavage at the desired doses and schedule (e.g., twice daily).
-
Monitoring: Monitor the mice daily for body weight, overall health, and signs of disease progression.
-
Endpoint Analysis:
-
Survival: Record the survival of the mice in each group.
-
Splenomegaly: At the end of the study, euthanize the mice and measure the spleen weight.
-
Histopathology: Perform histopathological analysis of the spleen, liver, and bone marrow to assess for extramedullary hematopoiesis and other disease-related changes.[1]
-
Colony Formation Assay with Patient Samples
Objective: To assess the effect of this compound on the growth of erythroid progenitor cells from MPN patients.
Materials:
-
Peripheral blood mononuclear cells (MNCs) isolated from PV patients with the JAK2V617F mutation and healthy volunteers.
-
Methylcellulose-based medium for erythroid colony formation (e.g., MethoCult™)
-
Erythropoietin (EPO)
-
This compound
-
35 mm culture dishes
Procedure:
-
Isolate MNCs from peripheral blood using density gradient centrifugation.
-
Add a defined number of MNCs to the methylcellulose-based medium containing various concentrations of this compound.
-
For erythropoietin-dependent colony formation, add a suboptimal concentration of EPO to the medium. For endogenous erythroid colony (EEC) formation, omit EPO.
-
Plate the cell suspension in 35 mm culture dishes.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for approximately 14 days.
-
Count the number of burst-forming unit-erythroid (BFU-E) colonies under an inverted microscope.
-
Calculate the IC50 of this compound for inhibiting colony formation.[1][8]
Conclusion
This compound is a potent and selective inhibitor of JAK2 with significant activity against the constitutively active JAK2V617F mutant kinase. Preclinical studies have demonstrated its ability to inhibit JAK2-mediated signaling, suppress the proliferation of JAK2V617F-positive cells, and elicit therapeutic efficacy in mouse models of myeloproliferative neoplasms. Furthermore, this compound has shown preferential activity against malignant progenitor cells from patients with polycythemia vera. These findings provide a strong rationale for the clinical development of this compound as a targeted therapy for patients with MPNs driven by the JAK2V617F mutation. The detailed methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK2 V617F: A Single Mutation in the Myeloproliferative Group of Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
NS-018: A Deep Dive into a Selective JAK2 Inhibitor for Myeloproliferative Neoplasms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NS-018, also known as ilginatinib, is an orally bioavailable, small-molecule inhibitor of Janus kinase 2 (JAK2) that has been under investigation for the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF).[1][2] Myelofibrosis is a chronic blood cancer characterized by the buildup of scar tissue in the bone marrow, which impairs the body's ability to produce healthy blood cells.[2][3] This can lead to an enlarged spleen (splenomegaly), anemia, and debilitating constitutional symptoms.[2][3] A key driver in the pathology of many MPNs is the dysregulation of the JAK-STAT signaling pathway, frequently caused by a V617F mutation in the JAK2 gene.[1][3] this compound was specifically designed to target this pathway.[1][4] The European Commission and the U.S. Food and Drug Administration have granted Orphan Drug Designation to this compound for the treatment of myelofibrosis.[2][5]
This technical guide provides a comprehensive overview of the fundamental research on this compound, detailing its mechanism of action, preclinical efficacy, and clinical findings. It includes structured data from key studies, detailed experimental protocols, and visualizations of critical pathways and workflows to support further research and development in this area.
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of JAK2.[1] This inhibition is ATP-competitive and prevents the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] The prevention of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, which in turn blocks the transcription of genes essential for cell proliferation, differentiation, and survival.[1] The hyperactivation of the JAK-STAT pathway is a biological hallmark of myelofibrosis.[6]
In preclinical studies, this compound demonstrated a high degree of selectivity for JAK2 over other JAK family members.[7] It also exhibits inhibitory activity against Src-family kinases (SFKs), such as c-Src and Fyn.[8] This dual inhibition may contribute to its therapeutic effects, as SFKs are involved in cell adhesion and osteoclast formation, processes also implicated in the pathophysiology of bone marrow disorders.[8]
Below is a diagram illustrating the JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission [prnewswire.com]
- 3. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of this compound Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission - BioSpace [biospace.com]
- 6. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for NS-018, a Selective JAK2/Src Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of NS-018, a potent and selective dual inhibitor of Janus kinase 2 (JAK2) and Src-family kinases. The provided protocols are intended to serve as a guide for researchers investigating the cellular effects of this compound in relevant cancer models, particularly those with dysregulated JAK/STAT signaling.
Introduction
This compound is an orally bioavailable small-molecule inhibitor targeting the JAK/STAT signaling pathway, a critical mediator of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through activating mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis, polycythemia vera, and essential thrombocythemia.[4][5] this compound has demonstrated high selectivity for JAK2 over other JAK family members and also inhibits Src-family kinases.[6][7] Preclinical studies have shown its efficacy in reducing cell proliferation, inducing apoptosis in JAK2V617F-mutant cells, and suppressing osteolysis.[4][5][6]
Mechanism of Action
This compound exerts its therapeutic effects by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby inhibiting its phosphorylation and activation. This leads to the downstream suppression of the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, which are crucial for the transcription of genes involved in cell growth and survival.[1][5] The inhibition of Src-family kinases by this compound may also contribute to its anti-proliferative and anti-osteolytic activities.[6][8]
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
| c-Src | 6.0 | N/A |
| Fyn | 7.3 | N/A |
Data compiled from multiple sources.[7][8]
Anti-proliferative Activity of this compound in Hematopoietic Cell Lines
| Cell Line | Mutation Status | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2V617F | 60 |
| SET-2 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | Similar to JAK2V617F |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | Highly sensitive |
Data extracted from a study on the efficacy of this compound.[5]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the JAK2/STAT signaling pathway.
Caption: Mechanism of this compound in the JAK2/STAT signaling pathway.
Experimental Protocols
General Cell Culture Protocol for Hematopoietic Cell Lines (e.g., Ba/F3-JAK2V617F, SET-2)
-
Cell Culture Maintenance: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For Ba/F3 cells dependent on cytokines, add the appropriate cytokine (e.g., IL-3) to the medium. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Monitor cell density and subculture cells 2-3 times per week to maintain exponential growth.
-
Cryopreservation: For long-term storage, freeze cells in a solution of 90% FBS and 10% DMSO.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to assess the anti-proliferative effects of this compound.
-
Cell Seeding: Seed hematopoietic cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis for Phospho-STAT5 Inhibition
This protocol is used to determine the effect of this compound on JAK2-mediated signaling.
-
Cell Treatment: Seed Ba/F3-JAK2V617F cells in a 6-well plate. Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for 3 hours.[5]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-STAT5 (p-STAT5) and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-STAT5 signal to the total STAT5 signal to determine the extent of inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the JAK2/STAT pathway in various cellular processes and disease models. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments to characterize the biological activity of this selective inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces myeloma cell proliferation and suppresses osteolysis through inhibition of the JAK2 and Src signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NS-018
Topic: Preparing NS-018 Stock Solution for Assays Target Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as Ilginatinib, is a potent and selective, ATP-competitive small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK-STAT signaling pathway is a critical mediator for numerous cytokines and growth factors, and its dysregulation, often due to mutations like JAK2V617F, is a key driver in myeloproliferative neoplasms (MPNs).[1][3] this compound exerts its therapeutic effect by selectively inhibiting JAK2 kinase activity, which in turn prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][3] This blockade inhibits the transcription of genes involved in cell proliferation and survival.[1] Due to its high selectivity for JAK2 over other JAK family members, this compound is a valuable tool for studying JAK2-dependent signaling and a promising therapeutic agent for MPNs.[2][3]
Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in downstream assays. This document provides detailed protocols for preparing this compound stock solutions and its application in common in vitro experiments.
Data Presentation
Chemical Properties of this compound
| Property | Value | Reference |
| Common Name | This compound, Ilginatinib | [1][2] |
| CAS Number | 1239358-86-1 | [4] |
| Molecular Formula | C₂₁H₂₀FN₇ | [4] |
| Molecular Weight | 389.43 g/mol | [4] |
| Purity | >98% | [4] |
Solubility of this compound
This compound has low water solubility and is typically prepared in an organic solvent for in vitro use.[5] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1]
| Solvent | Solubility Information |
| DMSO | Standard solvent for creating high-concentration stock solutions (e.g., 10 mM, 20 mM, or higher). |
| Aqueous Buffers | Poorly soluble. Working solutions for assays are typically made by diluting the DMSO stock solution into the aqueous culture medium or assay buffer. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
In Vitro Inhibitory Activity of this compound
The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) of this compound in various kinase and cell-based assays, providing a reference for determining appropriate concentration ranges for experiments.
| Target/Cell Line | Assay Type | IC₅₀ Value | Reference |
| JAK2 | In Vitro Kinase Assay | 0.72 nM | [2][6] |
| JAK1 | In Vitro Kinase Assay | 33 nM | [2][6] |
| JAK3 | In Vitro Kinase Assay | 39 nM | [2][6] |
| TYK2 | In Vitro Kinase Assay | 22 nM | [2][6] |
| Ba/F3-JAK2V617F | Cell Proliferation | 60 nM | [3] |
| SET-2 (JAK2V617F) | Cell Proliferation | 120 nM | [3] |
| Ba/F3-MPLW515L | Cell Proliferation | 11-120 nM | [3] |
| MDS-derived BMMNCs | CFU-GM Colony Formation | Preferential suppression vs. normal BMMNCs | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a high-concentration primary stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder (MW: 389.43 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound powder required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 389.43 g/mol x 1000 mg/g
-
Mass (mg) = 3.8943 mg
-
-
Weighing: Carefully weigh out approximately 3.9 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.
-
Solubilization: Recalculate the exact volume of DMSO needed based on the actual weight.
-
Volume (µL) = [Mass (mg) / 389.43 ( g/mol )] x 100,000
-
Example: If you weighed 4.0 mg of this compound, you would need: [4.0 / 389.43] x 100,000 ≈ 1027 µL of DMSO.
-
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if necessary.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile, light-protected cryovials to minimize freeze-thaw cycles.[4]
-
Store the aliquots at -20°C. The solution is stable for up to 3 months.[4][8] The lyophilized powder should be stored desiccated at -20°C and is stable for 36 months.[4]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the high-concentration stock solution to final working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile pipette tips and tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): It is often convenient to first prepare an intermediate stock solution (e.g., 1 mM or 100 µM) from the 10 mM primary stock.
-
To make a 1 mM intermediate stock: Dilute the 10 mM stock 1:10 in sterile DMSO or cell culture medium (e.g., add 5 µL of 10 mM stock to 45 µL of medium).
-
-
Final Working Solutions: Prepare serial dilutions from your stock or intermediate stock to achieve the desired final concentrations for your experiment (e.g., for an IC₅₀ determination).
-
Example: To prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock, you would perform a 1:1000 dilution.
-
Add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Application: Add the prepared working solutions (or a small volume of a more concentrated solution) to your cell cultures to achieve the final desired concentrations. For example, adding 10 µL of a 100X working solution to 990 µL of cells in a well.
Protocol 3: Cell Proliferation (MTT) Assay
Objective: To determine the anti-proliferative activity of this compound on a hematopoietic cell line (e.g., SET-2).[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[1][3]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium as described in Protocol 2. Add the desired volume of the working solutions to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[1][3]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shellchemtech.com [shellchemtech.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. This compound | 1239358-86-1 [chemicalbook.com]
- 7. This compound, a selective JAK2 inhibitor, preferentially inhibits CFU-GM colony formation by bone marrow mononuclear cells from high-risk myelodysplastic syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shellchemtech.com [shellchemtech.com]
Application Notes and Protocols for NS-018 in Mouse Models of Myelofibrosis
These application notes provide a comprehensive overview of the use of NS-018, a selective JAK2 inhibitor, in preclinical mouse models of myelofibrosis. The information is intended for researchers, scientists, and drug development professionals engaged in the study of myeloproliferative neoplasms (MPNs).
Introduction
Myelofibrosis (MF) is a chronic and progressive myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. A key driver of MF is the dysregulation of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, frequently due to a somatic mutation, V617F, in JAK2. This compound (also known as ilginatinib) is a potent and selective inhibitor of JAK2, with a higher selectivity for the mutated JAK2V617F form over the wild-type (WT) JAK2.[1] This selectivity profile suggests a therapeutic advantage by minimizing hematologic adverse effects, such as anemia and thrombocytopenia, which can be associated with less selective JAK2 inhibitors.[1][2] Preclinical studies in mouse models have demonstrated the efficacy of this compound in ameliorating the key pathological features of myelofibrosis.[1][3]
Mechanism of Action: The JAK2/STAT Signaling Pathway
This compound primarily exerts its therapeutic effect by inhibiting the constitutively active JAK2V617F kinase.[1] In myelofibrosis, the JAK2V617F mutation leads to the continuous activation of the JAK-STAT signaling pathway, independent of cytokine stimulation. This aberrant signaling drives the proliferation of hematopoietic cells, leading to the clinical manifestations of the disease. This compound, by selectively targeting JAK2V617F, blocks the downstream phosphorylation of STAT proteins, thereby inhibiting the transcription of target genes involved in cell proliferation and survival.
Efficacy of this compound in a Murine Model of Myelofibrosis
A key study utilized a JAK2V617F bone marrow transplantation (BMT) mouse model to evaluate the in vivo efficacy of this compound. In this model, BALB/c mice transplanted with bone marrow cells expressing JAK2V617F develop a myelofibrosis-like disease characterized by leukocytosis, splenomegaly, and bone marrow fibrosis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study of this compound in the JAK2V617F BMT mouse model.
Table 1: Hematological Parameters and Spleen Weight
| Parameter | Vehicle Control | This compound (50 mg/kg, BID) | % Change vs. Control |
| White Blood Cell Count (x10³/µL) | 28.5 ± 4.1 | 12.3 ± 1.5 | -56.8% |
| Red Blood Cell Count (x10⁶/µL) | 8.9 ± 0.4 | 9.3 ± 0.2 | +4.5% |
| Platelet Count (x10³/µL) | 857 ± 113 | 986 ± 79 | +15.1% |
| Spleen Weight (g) | 0.85 ± 0.11 | 0.29 ± 0.04 | -65.9% |
| Data are presented as mean ± s.e.m.[1] |
Table 2: Survival Analysis
| Treatment Group | Median Survival (days) |
| Vehicle Control | 48 |
| This compound (50 mg/kg, BID) | > 60 (study terminated) |
| Survival was significantly prolonged in the this compound treated group (P < 0.01).[1] |
Experimental Protocols
Myelofibrosis Mouse Model (JAK2V617F Bone Marrow Transplantation)
This protocol describes the establishment of a murine model of myelofibrosis through bone marrow transplantation.
Materials:
-
Donor mice (e.g., BALB/c)
-
Recipient mice (e.g., BALB/c)
-
Retroviral vector encoding JAK2V617F
-
5-Fluorouracil (5-FU)
-
Standard cell culture reagents
-
Syringes and needles for injection
Procedure:
-
Donor Mouse Preparation: Treat donor mice with 5-FU (150 mg/kg, intraperitoneal injection) to stimulate hematopoietic stem cell proliferation.
-
Bone Marrow Harvest: Five days after 5-FU treatment, euthanize donor mice and harvest bone marrow cells from femurs and tibias.
-
Retroviral Transduction: Culture the harvested bone marrow cells and transduce them with a retrovirus encoding the JAK2V617F mutation.
-
Recipient Mouse Preparation: Irradiate recipient mice to ablate their native bone marrow.
-
Bone Marrow Transplantation: Inject the transduced bone marrow cells into the tail vein of the irradiated recipient mice.
-
Disease Monitoring: Monitor the mice for signs of myelofibrosis, including weight loss, enlarged spleen (palpation), and changes in peripheral blood counts.
This compound Administration Protocol
This protocol outlines the oral administration of this compound to the myelofibrosis mouse model.
Materials:
-
This compound compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosage: Administer this compound orally to the mice at a dosage of 50 mg/kg.
-
Frequency: Administer the dose twice daily (BID).
-
Duration: Continue treatment for the duration of the study (e.g., 40 days for efficacy assessment or until humane endpoints are reached for survival studies).[1]
-
Control Group: Administer the vehicle alone to a control group of mice following the same schedule.
Histological Analysis of Bone Marrow Fibrosis
A critical endpoint in myelofibrosis studies is the assessment of bone marrow fibrosis.
Procedure:
-
Sample Collection: At the end of the study, euthanize the mice and collect the femurs.
-
Fixation and Decalcification: Fix the femurs in formalin and then decalcify them.
-
Embedding and Sectioning: Embed the decalcified bones in paraffin (B1166041) and cut thin sections.
-
Staining: Stain the sections with reticulin (B1181520) stain to visualize the reticulin fibers in the bone marrow.
-
Microscopic Evaluation: Examine the stained sections under a microscope to assess the degree of bone marrow fibrosis. In this compound-treated mice, a significant reduction in reticulin fibrosis is expected compared to vehicle-treated controls.[1]
Conclusion
This compound has demonstrated significant therapeutic efficacy in a preclinical mouse model of myelofibrosis. The provided data and protocols offer a framework for researchers to further investigate the potential of this compound and other selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms. The selectivity of this compound for JAK2V617F appears to translate to a favorable safety profile in these models, highlighting its potential for clinical development.
References
- 1. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nippon-shinyaku.co.jp [nippon-shinyaku.co.jp]
- 3. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS-018 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of NS-018, a selective JAK2 inhibitor, in preclinical animal models of myeloproliferative neoplasms (MPNs). The following protocols are based on published in vivo studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Overview of this compound Administration in Animal Models
This compound is an orally bioavailable small molecule inhibitor of Janus-associated kinase 2 (JAK2). In preclinical studies, this compound has demonstrated efficacy in murine models of MPNs, primarily those driven by the JAK2V617F mutation. The primary route of administration in these studies is oral gavage .
Two main murine models have been utilized to evaluate the in vivo efficacy of this compound:
-
JAK2V617F Transgenic Mouse Model: These mice express the human JAK2V617F mutation, leading to the development of an MPN phenotype that includes leukocytosis, splenomegaly, and bone marrow fibrosis.
-
JAK2V617F Bone Marrow Transplantation (BMT) Mouse Model: This model involves transplanting bone marrow cells transduced with the JAK2V617F mutation into irradiated recipient mice, which then develop a myelofibrosis-like disease.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in murine models of myelofibrosis.
Table 1: Dosing Regimen for this compound in Murine Models
| Parameter | Details | Reference |
| Administration Route | Oral Gavage | [1] |
| Dosage Range | 25 mg/kg to 50 mg/kg | [2] |
| Frequency | Twice daily | [1] |
| Treatment Duration | 40 days to 24 weeks | [1][2] |
| Animal Models | JAK2V617F Transgenic Mice, JAK2V617F Bone Marrow Transplanted Mice | [1][2] |
| Vehicle | Vehicle control used, specific composition not detailed in cited literature. A common vehicle for oral gavage is 0.5% methylcellulose (B11928114). | [1][3] |
Table 2: Efficacy of this compound in JAK2V617F Murine Models
| Efficacy Parameter | This compound Treatment Effect | Reference |
| Survival | Significantly prolonged survival in treated mice compared to vehicle control. In one study, no deaths were observed in the this compound treated group over 50 days, compared to 50% mortality in the vehicle group. | [1] |
| Splenomegaly | Markedly reduced spleen weight and size. | [1] |
| Leukocytosis | Significantly reduced white blood cell counts. | [1] |
| Bone Marrow Fibrosis | Improved bone marrow fibrosis. | [1] |
| STAT5 Phosphorylation | Inhibited the constitutive activation of STAT5 in bone marrow cells. | [2][4] |
Note: Specific pharmacokinetic data (Cmax, Tmax, AUC, bioavailability) for this compound in these murine models were not available in the reviewed literature.
Experimental Protocols
Protocol for Oral Gavage Administration of this compound
This protocol outlines the general procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or other appropriate homogenization equipment
-
Balance
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 ml)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
If this compound is not readily soluble, create a homogenous suspension. This can be achieved by grinding the powder to a fine consistency and gradually adding the vehicle while triturating or by using a homogenizer.
-
Vortex the suspension thoroughly before each use to ensure uniform distribution of the compound.
-
The final concentration of the formulation should be calculated based on the desired dose (e.g., 5 mg/ml for a 50 mg/kg dose in a 20g mouse, assuming a 0.2 ml gavage volume).
-
-
Animal Preparation and Dosing:
-
Weigh each mouse accurately to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the this compound suspension.
-
Carefully insert the gavage needle into the mouse's esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Control Group:
-
Administer the vehicle-only solution to the control group of mice using the same procedure and volume as the treatment group.
-
Protocol for JAK2V617F Bone Marrow Transplantation Mouse Model
This protocol provides a general framework for establishing a JAK2V617F BMT mouse model to study the effects of this compound. This model is designed to mimic human myelofibrosis.[3][5][6]
Materials:
-
Donor mice (e.g., BALB/c or C57BL/6)
-
Recipient mice (syngeneic to donors)
-
Retroviral vector encoding human JAK2V617F
-
Packaging cell line for retrovirus production
-
5-Fluorouracil (5-FU)
-
Bone marrow harvesting tools (syringes, needles, sterile buffer)
-
Cell culture reagents
-
Irradiation source (e.g., X-ray or gamma irradiator)
-
Sterile injection supplies
Procedure:
-
Donor Mouse Preparation:
-
Treat donor mice with 5-FU to enrich for hematopoietic stem and progenitor cells.
-
-
Retrovirus Production:
-
Transfect the packaging cell line with the retroviral vector containing the JAK2V617F gene to produce retroviral particles.
-
-
Bone Marrow Transduction:
-
Harvest bone marrow cells from the femurs and tibias of the 5-FU treated donor mice.
-
Transduce the bone marrow cells with the retrovirus carrying the JAK2V617F gene.
-
-
Recipient Mouse Preparation:
-
Lethally irradiate the recipient mice to ablate their native bone marrow.
-
-
Bone Marrow Transplantation:
-
Inject the transduced bone marrow cells into the tail vein of the irradiated recipient mice.
-
-
Disease Monitoring and Treatment:
-
Monitor the mice for the development of myelofibrosis-like symptoms, such as weight loss, ruffled fur, and signs of splenomegaly.
-
Perform regular complete blood counts (CBCs) to monitor for leukocytosis and other hematological changes.
-
Once the disease is established (typically within a few weeks), randomize the mice into treatment (this compound) and control (vehicle) groups.
-
Administer this compound or vehicle according to the desired dosing schedule via oral gavage.
-
-
Endpoint Analysis:
-
Monitor survival.
-
At the end of the study, euthanize the mice and collect tissues (spleen, liver, bone marrow) for histopathological analysis to assess the extent of myelofibrosis and extramedullary hematopoiesis.
-
Visualizations
JAK-STAT Signaling Pathway and this compound Inhibition
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for in vivo efficacy studies of this compound.
References
- 1. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Expression of Jak2V617F causes a polycythemia vera-like disease with associated myelofibrosis in a murine bone marrow transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS-018 in Myeloproliferative Neoplasm Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NS-018 (also known as ilginatinib), a selective Janus kinase 2 (JAK2) inhibitor, for its use in myeloproliferative neoplasm (MPN) research. Detailed protocols for key experiments are included to facilitate the investigation of this compound's therapeutic potential.
Introduction to Myeloproliferative Neoplasms and the Role of JAK2
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of one or more types of blood cells.[1] A primary driver of these disorders is the dysregulation of the JAK-STAT signaling pathway.[1] A common mutation, JAK2 V617F, is found in a high percentage of patients with MPNs, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][3] This mutation leads to constitutive activation of the JAK2 kinase, promoting cytokine-independent cell growth and contributing to the disease pathology.[2]
This compound: A Selective JAK2 Inhibitor
This compound is an orally bioavailable small-molecule inhibitor that selectively targets JAK2.[1][3] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of both wild-type JAK2 and the mutated JAK2 V617F form.[1][4] By inhibiting JAK2, this compound prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5.[1] This blockade of the JAK-STAT pathway ultimately inhibits the transcription of genes responsible for cell proliferation and survival.[1] Preclinical studies have demonstrated the potent and selective activity of this compound, and it has been evaluated in clinical trials for patients with myelofibrosis.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | <1 - 0.72 | - |
| JAK1 | 30-50 fold higher than JAK2 | 30-50x |
| JAK3 | 30-50 fold higher than JAK2 | 30-50x |
| TYK2 | 30-50 fold higher than JAK2 | 30-50x |
Table 2: Antiproliferative Activity of this compound in Cell Lines
| Cell Line | Expressed Mutation | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2 V617F | 60 - 470 |
| SET-2 | JAK2 V617F | 120 |
| Ba/F3-MPLW515L | MPL W515L | Similar to Ba/F3-JAK2V617F |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |
| Ba/F3-JAK2WT (IL-3 stimulated) | Wild-Type JAK2 | 2000 |
Table 3: Phase I Clinical Trial Efficacy of this compound in Myelofibrosis Patients
| Efficacy Endpoint | Result | Patient Population |
| ≥50% reduction in palpable spleen size | 56% of patients | All patients |
| ≥50% reduction in palpable spleen size | 47% of patients | Patients with prior JAK inhibitor treatment |
| Improvement in bone marrow fibrosis grade | 37% of evaluable patients | All patients |
Signaling Pathways and Experimental Workflows
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against JAK family kinases.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.[3]
-
Biotinylated peptide substrate.[3]
-
This compound
-
ATP and MgCl2.[3]
-
Streptavidin-coated plates.[3]
-
Horseradish peroxidase-linked anti-phosphotyrosine antibody (e.g., PY-20).[3]
-
TMB (3,3′,5,5′-tetramethylbenzidine) solution.[3]
-
Plate reader.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a streptavidin-coated plate, incubate each kinase with the peptide substrate, ATP, MgCl2, and varying concentrations of this compound for 1 hour at 30°C.[3]
-
Wash the plates to remove unbound reagents.
-
Add a horseradish peroxidase-linked anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.[3]
-
Wash the plates again.
-
Add TMB solution and measure the absorbance to quantify the amount of phosphorylated substrate.[3]
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Cell Proliferation Assay
Objective: To assess the antiproliferative effect of this compound on MPN cell lines.
Materials:
-
JAK2 V617F-positive cell line (e.g., SET-2, Ba/F3-JAK2V617F).
-
Appropriate cell culture medium and supplements.
-
This compound
-
MTT or similar cell viability reagent.
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value for cell growth inhibition.
Western Blot for STAT Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT proteins.
Materials:
-
JAK2 V617F-positive cell line.
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-STAT5, anti-total-STAT5.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against phosphorylated and total STAT proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT proteins.
In Vivo Murine Model of Myelofibrosis
Objective: To evaluate the efficacy of this compound in a mouse model of JAK2 V617F-driven myelofibrosis.
Materials:
-
JAK2 V617F transgenic mice or mice transplanted with bone marrow cells expressing JAK2 V617F.[2][9]
-
This compound formulated for oral gavage.
-
Vehicle control.
-
Equipment for animal monitoring (body weight, spleen size).
-
Materials for blood collection and analysis (complete blood counts).
-
Reagents for histological analysis of spleen, liver, and bone marrow.[1]
Procedure:
-
Establish the myelofibrotic phenotype in the mice.
-
Randomly assign mice to treatment groups (vehicle control and this compound at various doses).
-
Administer this compound or vehicle by oral gavage daily or twice daily.[3]
-
Monitor animal health, body weight, and spleen size regularly.[1]
-
Collect peripheral blood samples periodically for complete blood count analysis.
-
At the end of the study, euthanize the mice and collect spleen, liver, and bone marrow for histopathological analysis to assess for extramedullary hematopoiesis and bone marrow fibrosis.[1][2]
-
Monitor survival over the course of the study.[1]
Current and Future Directions
This compound has shown promise in preclinical and early clinical studies.[1][2] A Phase I study established a recommended Phase II dose and demonstrated clinical activity in patients with myelofibrosis, including those previously treated with other JAK inhibitors.[5] A Phase II clinical trial is currently ongoing to further evaluate the efficacy and safety of this compound in patients with myelofibrosis and severe thrombocytopenia.[10][11] Future research will likely focus on refining the patient population that will benefit most from this compound and exploring potential combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Promising JAK2 Inhibitor for MPN Therapy in JAK2 V617F Mutant Mouse Model [synapse.patsnap.com]
- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF this compound VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of this compound Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
Application Notes and Protocols for NS-018 (Ilginatinib)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper storage, handling, and use of the compound NS-018, also known as Ilginatinib. This compound is a potent and selective, orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2).[1][2] It is a valuable tool for research in myeloproliferative neoplasms (MPNs) and other conditions driven by dysregulated JAK/STAT signaling.[3][4][5][6]
Compound Information
This compound is a small molecule inhibitor with high selectivity for JAK2.[1][3] Its basic properties are summarized below.
| Property | Value | Reference |
| Synonyms | Ilginatinib | [1] |
| CAS Number | 1239358-86-1 | [1][2] |
| Molecular Formula | C₂₁H₂₀FN₇ | [2] |
| Molecular Weight | 389.43 g/mol | [2] |
Storage and Stability
Proper storage is critical to maintain the chemical integrity and biological activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Solid | -20°C | 36 months | Keep desiccated.[2] |
| DMSO Stock Solution | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO Stock Solution | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Diluted Solution | -20°C | 3 months | For ready-to-use solutions to prevent loss of potency.[2] |
Handling and Safety Precautions
This compound is a potent bioactive compound and should be handled with care. Standard laboratory safety procedures should be followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Ventilation: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.
-
Spills: In case of a spill, collect the material using appropriate methods to avoid dust generation. Clean the affected area thoroughly.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
-
Safety Data Sheet (SDS): Always consult the manufacturer-provided SDS for complete safety information before use.
Mechanism of Action: Inhibition of JAK/STAT Pathway
This compound is a highly selective inhibitor of JAK2, a key kinase in the JAK/STAT signaling pathway.[3] A common mutation, JAK2V617F, found in many myeloproliferative neoplasms, leads to constitutive activation of this pathway, promoting cell growth and proliferation.[3] this compound potently inhibits this constitutively active kinase, thereby suppressing the phosphorylation of downstream signaling molecules like STAT3 and STAT5.[1][3] The compound also shows inhibitory activity against Src-family kinases.[1][3]
Caption: this compound inhibits the JAK/STAT signaling pathway.
Quantitative Data Summary
This compound shows high selectivity for JAK2 over other JAK family kinases and potent anti-proliferative activity against cell lines with constitutively activated JAK2.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]
| Kinase | IC₅₀ (nM) | Selectivity (fold vs. JAK2) |
|---|---|---|
| JAK2 | 0.72 | 1 |
| JAK1 | 33 | 46 |
| JAK3 | 39 | 54 |
| Tyk2 | 22 | 31 |
Table 2: Anti-proliferative Activity of this compound [3]
| Cell Line | Genetic Background | IC₅₀ (nM) |
|---|---|---|
| Ba/F3-JAK2V617F | Constitutively active JAK2 | 60 |
| SET-2 | JAK2V617F positive | 120 |
| Ba/F3-MPLW515L | Activating thrombopoietin receptor mutation | 110 |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 389.43 g/mol .
-
Volume (µL) = [Weight of this compound (mg) / 389.43 ( g/mol )] * 100,000
-
-
Aseptically add the calculated volume of DMSO to the vial of this compound.
-
Vortex or sonicate gently until the compound is fully dissolved. A clear solution should be obtained.[1]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots as recommended in Section 2.0. Avoid repeated freeze-thaw cycles.[1][2]
This protocol provides a general method for assessing the effect of this compound on the viability of a JAK2-dependent cell line (e.g., Ba/F3-JAK2V617F).
Caption: Workflow for an in vitro cell viability experiment.
Procedure:
-
Cell Seeding: Plate hematopoietic cells (e.g., SET-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2X working solution of this compound by performing serial dilutions from the 10 mM stock in culture medium. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
-
Treatment: Add 100 µL of the 2X this compound working solution to the corresponding wells. Include wells treated with a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Assess cell viability using a suitable method, such as an MTT, XTT, or luminescent-based assay (e.g., CellTiter-Glo®), following the manufacturer's instructions.
-
Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the vehicle-treated control wells and plot a dose-response curve to calculate the IC₅₀ value.
This compound is orally bioavailable and has been shown to be effective in mouse models of myelofibrosis.[1][7]
Caption: Workflow for an in vivo efficacy study in mice.
Procedure:
-
Animal Model: Utilize an appropriate mouse model, such as a JAK2V617F bone marrow transplantation model that develops a myelofibrosis-like disease.[7]
-
Formulation: Prepare a formulation of this compound suitable for oral gavage. The specific vehicle will depend on solubility and stability characteristics and should be determined empirically.
-
Dosing: Administer this compound orally once or twice daily at doses ranging from 25 to 100 mg/kg.[1][3] A vehicle-only group must be included as a control.
-
Monitoring: Monitor the mice daily for signs of toxicity. Measure body weight regularly. For efficacy, monitor disease progression markers such as spleen size (by palpation or imaging) and peripheral blood counts.[7]
-
Endpoint Analysis: At the end of the study, euthanize the animals and perform terminal analyses, which may include measuring spleen and liver weights, and histological analysis of bone marrow to assess fibrosis.[7]
-
Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shellchemtech.com [shellchemtech.com]
- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis. [vivo.weill.cornell.edu]
- 7. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
NS-018 solubility in DMSO and aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-018, also known as Ilginatinib, is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in the signaling pathways of various cytokines and growth factors. Dysregulation of the JAK2 signaling pathway, often due to mutations such as JAK2V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs). This compound demonstrates high selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2), making it a valuable tool for studying JAK2-mediated cellular processes and a promising therapeutic agent for MPNs. These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro and in vivo studies, and an overview of its targeted signaling pathway.
Data Presentation: Solubility of this compound
The solubility of this compound is a critical factor for its application in experimental settings. The following tables summarize the available data on its solubility in Dimethyl Sulfoxide (DMSO) and provide guidance for its use in aqueous solutions.
| Solvent | Molar Mass ( g/mol ) | Known Concentration | Preparation Notes | Storage of Stock Solution |
| DMSO | 389.43 | ≥ 10 mM | The compound is readily soluble in DMSO. Commercial suppliers offer pre-made 10 mM solutions.[1] For preparing stock solutions, sonication may aid in complete dissolution. | Aliquot and store at -20°C for up to one year or -80°C for up to two years to prevent repeated freeze-thaw cycles.[2] |
Table 1: Solubility and Stock Solution Preparation of this compound in DMSO.
| Buffer/Solvent | Solubility | Formulation for In Vivo Use |
| Aqueous Buffers (e.g., PBS) | Poor | For oral administration in animal models, this compound can be suspended in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) or a combination of 0.5% Tween 80 in 0.25% sodium carboxymethylcellulose. |
| Cell Culture Media | Limited | When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
Table 2: Solubility and Formulation Guidance for this compound in Aqueous Media.
Signaling Pathway
This compound primarily targets the JAK2-STAT5 signaling pathway. This pathway is activated by the binding of cytokines (e.g., erythropoietin, thrombopoietin) to their corresponding receptors, leading to the autophosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5), which dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, differentiation, and survival. In myeloproliferative neoplasms, a common mutation (V617F) in the pseudokinase domain of JAK2 leads to its constitutive activation, resulting in uncontrolled cell growth. This compound inhibits this aberrant signaling.
References
Techniques for Measuring NS-018 Pharmacokinetics In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis, and the constitutively active JAK2 V617F mutation is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs).[2][3] this compound is an orally bioavailable, ATP-competitive inhibitor that has demonstrated significant therapeutic efficacy in preclinical models of myelofibrosis.[2][4] Accurate measurement of this compound concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, which informs dosing strategies and therapeutic efficacy. This document provides detailed application notes and protocols for the in vivo pharmacokinetic analysis of this compound.
Pharmacokinetic Profile of this compound
Table 1: Summary of this compound Human Pharmacokinetic Parameters [5]
| Parameter | Value | Condition |
| Time to Maximum Concentration (Tmax) | 1 - 2 hours | Following oral administration |
| Terminal Half-life (t1/2) | 2 - 5 hours | Following oral administration |
| Accumulation | No evidence of drug accumulation with multiple dosing. | Continuous 28-day cycles |
Experimental Protocols
In Vivo Efficacy and Pharmacokinetic Study in a Murine Model of Myeloproliferative Neoplasms
This protocol describes an in vivo study to assess the efficacy and pharmacokinetics of this compound in a mouse model of MPN, which is essential for preclinical evaluation.[2][3]
Animal Model:
-
Model: Ba/F3-JAK2V617F allograft mouse model.[2]
-
Cell Line: Ba/F3 cells expressing the human JAK2V617F mutation.[2]
-
Animals: Female BALB/c nude mice, 6-8 weeks old.[2]
Experimental Procedure:
-
Cell Culture and Implantation:
-
Culture Ba/F3-JAK2V617F cells in appropriate media.
-
Harvest and wash cells with sterile PBS.
-
Inject 1 x 10^6 cells in 0.1 mL of sterile PBS into the tail vein of each mouse.[2]
-
-
Drug Administration:
-
Sample Collection for Pharmacokinetic Analysis:
-
Collect blood samples (approximately 50-100 µL) via retro-orbital or tail vein sampling at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Collect plasma by centrifuging the blood samples.
-
Store plasma samples at -80°C until analysis.
-
-
Efficacy Assessment:
Quantification of this compound in Plasma using LC-MS/MS
The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and an internal standard (IS) working solution to room temperature.
-
To 50 µL of plasma, add a corresponding volume of the IS solution.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions (Representative):
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of NS-018 in High-Throughput Screening for JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-018, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] A significant driver of myeloproliferative neoplasms (MPNs) is the constitutive activation of the JAK-STAT signaling pathway, frequently caused by the JAK2V617F mutation.[1][3] this compound effectively targets this pathway by selectively inhibiting the kinase activity of JAK2, which in turn prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5.[1][2] This inhibition blocks the translocation of STAT proteins to the nucleus, thereby preventing the transcription of genes involved in cell proliferation and survival.[1] Due to its high potency and selectivity, this compound serves as an excellent reference compound in high-throughput screening (HTS) campaigns designed to identify novel JAK2 inhibitors. This document provides detailed protocols and data for the application of this compound in HTS assays.
Data Presentation
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound, making it a valuable benchmark for hit validation and lead optimization in a drug discovery campaign.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| Tyk2 | 22 | 31-fold |
Data sourced from MedchemExpress.[2]
Table 2: Anti-proliferative Activity of this compound in Cell-Based Assays
| Cell Line | Genotype/Stimulation | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2V617F mutation | 60 |
| SET-2 | JAK2V617F mutation | 120 |
| Ba/F3-MPLW515L | MPLW515L mutation (activates JAK2) | 11-120 |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11-120 |
Data compiled from studies on the efficacy of this compound.[4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the screening process, the following diagrams are provided.
Caption: JAK-STAT pathway and the inhibitory action of this compound.
Caption: A typical HTS workflow for identifying novel JAK2 inhibitors.
Experimental Protocols
The following protocols describe a biochemical and a cell-based assay suitable for HTS of JAK2 inhibitors, using this compound as a reference compound.
Protocol 1: TR-FRET Biochemical Assay for JAK2 Inhibition
This protocol is adapted from methodologies for time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assays.
Objective: To identify compounds that inhibit the phosphorylation of a substrate peptide by recombinant JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
TR-FRET Kinase Buffer
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE)
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
This compound (for positive control)
-
DMSO (for compound dilution)
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of test compounds in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well assay plate.
-
For controls, add DMSO only (negative control) and a dilution series of this compound (positive control, e.g., starting from 1 µM).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/substrate solution in Kinase Buffer containing recombinant JAK2 and the biotinylated peptide substrate. The final concentration of each will depend on prior optimization, but a starting point could be 1-5 nM JAK2 and 200 nM substrate.
-
-
Enzyme/Substrate Addition:
-
Add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate containing the compounds.
-
Mix by gentle shaking or centrifugation.
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Buffer. The final concentration should be at or near the Km of ATP for JAK2 (typically in the low µM range).
-
Add 5 µL of the 2X ATP solution to each well to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X detection solution in TR-FRET buffer containing the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor.
-
Add 10 µL of the detection solution to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) for each well.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition, often a high concentration of a known inhibitor like this compound or no enzyme) controls.
-
Determine the percent inhibition for each test compound.
-
For dose-response curves, plot the percent inhibition against the compound concentration and fit to a four-parameter logistic model to determine the IC50 value. The IC50 of the this compound control should fall within the expected range (sub-nanomolar to low nanomolar).
-
Protocol 2: Cell-Based Proliferation Assay for JAK2 Inhibition
This protocol uses a human erythroleukemia cell line (e.g., HEL 92.1.7 or SET-2) that harbors the JAK2V617F mutation and is dependent on JAK2 signaling for proliferation.
Objective: To identify compounds that inhibit the proliferation of JAK2V617F-positive cells.
Materials:
-
HEL 92.1.7 or SET-2 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (for positive control)
-
DMSO (for compound dilution)
-
384-well clear-bottom, black-walled tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminescence plate reader
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of test compounds and this compound as a positive control in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%).
-
Add 10 µL of the compound dilutions to the wells of a 384-well plate. Include medium with DMSO as a negative control.
-
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and resuspend in fresh culture medium to a density of 2-5 x 10^4 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the assay plate, resulting in approximately 800-2000 cells per well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against compound concentration and determine the IC50 values using a non-linear regression model. The IC50 for this compound should be consistent with reported values (e.g., ~120 nM for SET-2 cells).[4]
-
Conclusion
This compound is a well-characterized, potent, and selective JAK2 inhibitor, making it an indispensable tool for HTS campaigns aimed at discovering novel therapeutics for myeloproliferative neoplasms. Its use as a reference compound in both biochemical and cell-based assays ensures the quality and reliability of screening data, facilitates hit validation, and provides a benchmark for the potency and selectivity of newly identified compounds. The protocols provided herein offer a robust framework for the successful implementation of this compound in high-throughput screening environments.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing NS-018 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing NS-018 in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations in your studies.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am not observing the expected decrease in cell viability after treating my cells with this compound.
A1: Several factors could contribute to a lack of effect on cell viability. Consider the following:
-
Inhibitor Integrity and Activity:
-
Degradation: Ensure that your this compound stock has been stored correctly, protected from light and at the recommended temperature, and has not expired. It is advisable to prepare fresh stock solutions.
-
Solubility: Confirm that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture media is not affecting cell health (typically <0.1%).[1]
-
-
Experimental Conditions:
-
Concentration and Time: The concentration of this compound may be too low, or the incubation time may be too short. A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line. For cell growth assays, incubation for 72 hours is a common starting point.[2]
-
Cell Line Sensitivity: this compound is most potent against cell lines with a constitutively activated JAK2 pathway, such as those harboring the JAK2V617F mutation.[2] Cell lines without this dependency will be significantly less sensitive.[2]
-
-
Cellular Health and Density:
Q2: My Western blot results show inconsistent or no reduction in STAT3 phosphorylation after this compound treatment.
A2: Inconsistent Western blot results can be frustrating. Here are some key areas to investigate:
-
Treatment and Lysis:
-
Incubation Time: For signaling pathway analysis, a shorter incubation time is often required compared to cell viability assays. A 3-hour incubation with this compound has been shown to effectively inhibit STAT3 phosphorylation.[2]
-
Lysis Buffer: Use a lysis buffer supplemented with fresh protease and phosphatase inhibitors to prevent degradation of your target proteins.[3]
-
-
Western Blot Protocol:
-
Protein Concentration: Ensure accurate protein quantification and equal loading of protein for each sample.
-
Antibody Quality: Use validated antibodies for both phosphorylated STAT3 (p-STAT3) and total STAT3. The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin, GAPDH) to normalize the p-STAT3 signal.[4]
-
-
Cellular Context:
-
Basal Phosphorylation Levels: Ensure your cell line has a detectable basal level of p-STAT3 or is stimulated appropriately (e.g., with IL-6) to induce phosphorylation before treatment with this compound.[5]
-
Q3: I am observing significant cell death at concentrations where I don't expect to see an effect based on published IC50 values.
A3: This could indicate off-target toxicity or issues with your experimental setup.
-
Solvent Toxicity: High concentrations of the vehicle solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is kept to a minimum (ideally below 0.1%).[1]
-
Off-Target Effects: While this compound is a selective JAK2 inhibitor, it also inhibits Src-family kinases.[2] At high concentrations, off-target effects on other kinases could contribute to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to kinase inhibitors. It is essential to determine the 50% cytotoxic concentration (CC50) in your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[3] It targets both wild-type JAK2 and its mutated form, JAK2V617F, which is frequently found in myeloproliferative neoplasms (MPNs).[2][3] The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway, which is critical for hematopoiesis and immune cell function.[3][6] By inhibiting JAK2, this compound prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[7]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates significant selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[2][3] It is 30- to 50-fold more selective for JAK2 than for other JAK-family kinases.[2] In addition to JAK2, this compound also inhibits Src-family kinases.[2]
Q3: What is a good starting concentration range for in vitro experiments with this compound?
A3: A good starting point is to test a range of concentrations around the published 50% inhibitory concentration (IC50) values. For cell lines expressing a constitutively activated JAK2, the IC50 for antiproliferative activity is in the range of 11-120 nM.[2] For biochemical kinase assays, the IC50 for JAK2 is approximately 0.72 nM.[2][8] We recommend a serial dilution series, for example, from 1 nM to 10 µM, to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). Ensure the inhibitor is fully dissolved. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| TYK2 | 22 | 31-fold |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
Data sourced from MedchemExpress and reflects the high selectivity of this compound for JAK2.[7][8]
Anti-proliferative Activity of this compound in Hematopoietic Cell Lines
| Cell Line | Expressed Mutation | IC50 (nM) |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |
| Ba/F3-JAK2V617F | JAK2V617F | 60 |
| SET-2 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | Similar to JAK2V617F |
Data from a study on the efficacy of this compound in primary cells and mouse models of myeloproliferative neoplasms.[2][7]
Experimental Protocols
Cell Viability/Proliferation Assay (MTT-Based)
This protocol measures the anti-proliferative effect of this compound on a JAK2-dependent cell line.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for their growth rate (e.g., 1 x 10³ to 2 x 10⁴ cells/well).[2]
-
Treatment: The following day, treat the cells with serial dilutions of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for an additional 2-4 hours.[7]
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[7]
-
Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.[7]
Western Blot for Phospho-STAT3 (p-STAT3)
This protocol assesses the ability of this compound to inhibit the JAK2-mediated phosphorylation of its downstream target, STAT3.[3]
-
Cell Treatment: Treat a suitable cell line (e.g., HEL, Ba/F3-JAK2V617F) with increasing concentrations of this compound for 3 hours.[2][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[3]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBS-T for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the signal using a chemiluminescent substrate.[10]
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 to normalize the p-STAT3 signal.[4]
Mandatory Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
troubleshooting NS-018 solubility and stability issues
Welcome to the technical support center for NS-018, a potent and selective JAK2 inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of this compound, ensuring successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is most effectively dissolved in dimethyl sulfoxide (B87167) (DMSO). For optimal results, it is recommended to prepare a stock solution in 100% DMSO at a concentration of up to 100 mg/mL (256.79 mM).[1] It is crucial to use anhydrous or newly opened DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1] To aid dissolution, gentle warming in a 37°C water bath or brief sonication may be necessary.[2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for my cell-based assay. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule inhibitors due to their low solubility in water.[2] This happens when the concentration of this compound in the final aqueous solution exceeds its solubility limit. Here are several troubleshooting steps:
-
Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize both solvent toxicity and precipitation.[2][3]
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock in your aqueous buffer or cell culture medium. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Ensure Rapid Mixing: When adding the this compound stock or diluted solution to the final aqueous medium, ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Conduct a Solubility Test: Before your main experiment, perform a small-scale solubility test of this compound in your specific cell culture medium to determine its maximum soluble concentration under your experimental conditions.
Q3: How should I store my this compound, both as a solid and in solution, to ensure its stability?
A3: Proper storage is critical to maintain the integrity and activity of this compound.
-
Solid Form: Store the lyophilized powder at -20°C in a desiccated environment. Under these conditions, the chemical is stable for up to 36 months.[4]
-
In Solution: Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C. This minimizes freeze-thaw cycles which can degrade the compound. It is recommended to use the solution within 3 months to prevent loss of potency.[4] Protect solutions from light by using amber vials or by wrapping the tubes in foil.
Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors related to the compound's handling and the experimental setup.[3]
-
Compound Degradation: Ensure you are using a fresh aliquot of this compound from a properly stored stock solution. Repeated freeze-thaw cycles or improper storage can lead to degradation.
-
Inaccurate Concentration: Verify your calculations and ensure your pipettes are calibrated correctly to avoid dosing errors.
-
Precipitation: Visually inspect your working solutions for any signs of precipitation, as this will lead to a lower effective concentration of the inhibitor in your assay.[3]
-
Cell Culture Conditions: Factors such as cell passage number, cell density, and the presence of serum can all impact the apparent activity of the inhibitor.[3] It's important to keep these parameters consistent across experiments.
Q5: What is the known mechanism of action of this compound?
A5: this compound is a highly active and orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2).[1][4] It exhibits high selectivity for JAK2 over other JAK family members like JAK1, JAK3, and Tyk2.[1][5] The JAK/STAT signaling pathway is crucial for transducing signals from cytokines and growth factors that regulate processes like cell proliferation, differentiation, and immunity.[4][6][7] By inhibiting JAK2, this compound blocks the downstream phosphorylation of STAT proteins, thereby disrupting this signaling cascade.[8] This mechanism is particularly relevant in myeloproliferative neoplasms where the JAK2/STAT pathway is often constitutively active.[5][9]
Data Presentation
This compound Solubility and Storage
| Parameter | Details | Source |
| Molecular Weight | 389.43 g/mol | [1] |
| Formula | C₂₁H₂₀FN₇ | [1] |
| CAS Number | 1239358-86-1 | [1] |
| Solubility in DMSO | 100 mg/mL (256.79 mM) | [1] |
| Notes on DMSO Solubility | Ultrasonic treatment may be required. Use newly opened, anhydrous DMSO as it is hygroscopic. | [1] |
| Aqueous Solubility | Sparingly soluble. Direct dissolution in aqueous buffers is limited. A co-solvent like DMSO is necessary. | |
| Storage (Solid) | -20°C, desiccated, for up to 36 months. | [4] |
| Storage (In Solution) | -20°C or -80°C in small aliquots. Use within 3 months. Avoid multiple freeze-thaw cycles. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution to ensure there are no visible particles. If undissolved particles remain, sonicate the tube in an ultrasonic water bath for short bursts or gently warm at 37°C until the solution is clear.
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store immediately at -20°C or -80°C.
Protocol 2: General Workflow for a Cell-Based Assay with this compound
Objective: To provide a general workflow for treating cells with this compound and assessing its effect.
Materials:
-
Cells of interest plated in a multi-well plate
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for the specific assay readout (e.g., MTT, lysis buffer for Western blot)
Procedure:
-
Cell Seeding: Seed cells at a consistent density in a multi-well plate and allow them to adhere and grow for the desired amount of time.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤0.5%).
-
-
Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay Readout: Following incubation, perform the desired assay to measure the effect of this compound. This could include:
-
Cell Viability Assay (e.g., MTT): Add MTT solution, incubate, and then solubilize the formazan (B1609692) crystals with DMSO or a solubilization solution before reading the absorbance.[3]
-
Western Blotting: Wash cells with cold PBS, lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors, and proceed with protein quantification and Western blot analysis to assess the phosphorylation status of target proteins like STAT3.[8]
-
Flow Cytometry: Harvest cells, stain with appropriate antibodies or dyes, and analyze by flow cytometry.
-
Visualizations
Caption: The JAK2/STAT signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for this compound solubility and stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. This compound, a selective JAK2 inhibitor, preferentially inhibits CFU-GM colony formation by bone marrow mononuclear cells from high-risk myelodysplastic syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of NS-018 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NS-018.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the JAK2 enzyme, preventing the phosphorylation of downstream signaling proteins.[1] The primary therapeutic target of this compound is the constitutively activated JAK2 V617F mutant, which is a key driver in many myeloproliferative neoplasms (MPNs).[2] By inhibiting JAK2, this compound blocks the JAK-STAT signaling pathway, primarily suppressing the phosphorylation of STAT3 and STAT5, which in turn prevents the transcription of genes involved in cell proliferation and survival.[1]
Q2: How selective is this compound for JAK2 compared to other JAK family kinases?
A2: this compound exhibits significant selectivity for JAK2 over other members of the Janus kinase family.[3] In vitro kinase assays have demonstrated that this compound is approximately 46-fold more selective for JAK2 than for JAK1, 54-fold more selective than for JAK3, and 31-fold more selective than for Tyk2.[3] This selectivity is crucial for minimizing off-target effects associated with the inhibition of other JAK isoforms.
Q3: What are the known off-target kinases of this compound?
A3: Besides its high affinity for JAK2, this compound has been shown to inhibit other kinases, most notably members of the Src family of kinases (including SRC and FYN).[4] It also weakly inhibits ABL and FLT3 kinases.[3] The inhibition of these off-target kinases may contribute to both the therapeutic efficacy and the potential side effects observed in preclinical and clinical studies.
Troubleshooting Guide
Problem: I am observing unexpected phenotypes in my cell-based assays that are not consistent with JAK2 inhibition alone.
Possible Cause: This could be due to the off-target activity of this compound on other kinases, such as Src family kinases, ABL, or FLT3.[3]
Troubleshooting Steps:
-
Validate with a Structurally Different JAK2 Inhibitor: Compare the phenotype induced by this compound with that of another well-characterized, structurally distinct JAK2 inhibitor that has a different off-target profile. If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Investigate Downstream Signaling of Off-Targets: Analyze the phosphorylation status of known substrates of Src, ABL, or FLT3 kinases in your experimental system after treatment with this compound. A dose-dependent decrease in the phosphorylation of these substrates would provide evidence of off-target engagement.
-
Use Specific Inhibitors for Off-Targets: Treat your cells with highly selective inhibitors of Src, ABL, or FLT3 to see if you can replicate the unexpected phenotype. This can help to pinpoint which off-target kinase is responsible.
-
Knockdown/Knockout of Potential Off-Targets: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target kinase. If the unexpected phenotype is diminished or absent in these models when treated with this compound, it strongly suggests the effect is mediated through that off-target.
Problem: I am observing higher than expected levels of apoptosis or cytotoxicity at low concentrations of this compound.
Possible Cause: While this compound is designed to be selective, inhibition of off-target kinases that are critical for cell survival in your specific cell type could lead to increased cytotoxicity. For instance, both Src and ABL kinases are involved in pro-survival signaling pathways.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully titrate the concentration of this compound to determine the lowest effective concentration that inhibits JAK2 signaling (e.g., STAT5 phosphorylation) without causing excessive cell death.
-
Assess Apoptosis Markers: Use assays such as Annexin V staining or measurement of caspase-3 activity to confirm that the observed cell death is due to apoptosis.
-
Consult Off-Target Databases: Review literature and databases for the known roles of Src, ABL, and FLT3 in the survival of your specific cell model.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against its primary target, other JAK family kinases, and key off-target kinases.
Table 1: Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
Data sourced from MedchemExpress and reflects the high selectivity of this compound for JAK2.[3]
Table 2: Estimated Inhibitory Activity of this compound against Off-Target Kinases
| Kinase Family | Kinase | Fold Selectivity over JAK2 | Estimated IC50 (nM)* |
| Src Family | FYN | 4 | 2.88 |
| SRC | 5 | 3.60 | |
| YES | 11 | 7.92 | |
| LYN | 25 | 18.00 | |
| FGR | 26 | 18.72 | |
| LCK | Not specified | Not specified | |
| ABL | ABL | 45 | 32.40 |
| FLT3 | FLT3 | 90 | 64.80 |
*Estimated IC50 values are calculated based on the reported fold selectivity relative to the JAK2 IC50 of 0.72 nM. These are estimations and may not represent the exact experimental values.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., JAK2, SRC, ABL, FLT3)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer
-
TR-FRET dilution buffer
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the kinase and the fluorescein-labeled substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding TR-FRET dilution buffer containing EDTA and the terbium-labeled antibody.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve using appropriate software.
2. Cellular Assay for STAT5 Phosphorylation (Flow Cytometry)
Objective: To assess the effect of this compound on the phosphorylation of STAT5 in a cellular context.
Materials:
-
Cells of interest (e.g., hematopoietic cell line expressing JAK2 V617F)
-
This compound stock solution (in DMSO)
-
Cytokine for stimulation (e.g., EPO, TPO, or IL-3, depending on the cell line)
-
Cell culture medium
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-phospho-STAT5 antibody
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate.
-
Treat cells with serial dilutions of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine for a short period (e.g., 15-30 minutes) to induce JAK2-mediated STAT5 phosphorylation.
-
Fixation and Permeabilization:
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer to allow for intracellular antibody staining.
-
-
Staining: Stain the cells with a fluorochrome-conjugated anti-phospho-STAT5 antibody.
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the anti-phospho-STAT5 antibody.
-
Data Analysis: Determine the percentage of phospho-STAT5 positive cells or the median fluorescence intensity (MFI) for each treatment condition. Plot the results to determine the IC50 of this compound for inhibiting STAT5 phosphorylation.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Potential off-target signaling pathways inhibited by this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NS-018 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NS-018. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Janus kinase 2 (JAK2) and Src-family kinases.[1][2] In myeloproliferative neoplasms (MPNs), the JAK-STAT signaling pathway is often dysregulated.[3][4][5][6] this compound targets the constitutively activated JAK2 kinase, thereby inhibiting downstream signaling pathways like the STAT3 and STAT5 pathways, which are crucial for cell proliferation and survival.[1][7]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on published data, a starting range of 10 nM to 1 µM is recommended for most cell-based assays. The IC50 for JAK2 is 0.72 nM in in vitro kinase assays.[2][7] For hematopoietic cell lines with JAK2 mutations, IC50 values for growth suppression are typically in the range of 60-120 nM.[7]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. For in vivo studies, the formulation will depend on the specific experimental protocol.
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of cell proliferation in JAK2-mutant cell lines.
-
Possible Cause 1: Cell line integrity.
-
Troubleshooting Step: Authenticate your cell line using short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated. Regularly test for mycoplasma contamination, as this can affect cellular responses.
-
-
Possible Cause 2: this compound degradation.
-
Troubleshooting Step: Prepare fresh dilutions of this compound from a new aliquot of the stock solution. Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 3: Sub-optimal assay conditions.
-
Troubleshooting Step: Optimize cell seeding density and assay duration. A high cell density may require higher concentrations of the inhibitor. The incubation time with this compound should be sufficient to observe an effect on proliferation, typically 48-72 hours.
-
-
Possible Cause 4: Serum protein binding.
-
Troubleshooting Step: The presence of high concentrations of serum proteins in the culture medium can reduce the effective concentration of the inhibitor. Consider reducing the serum concentration if it is compatible with maintaining cell viability.
-
Problem 2: High background or variability in Western blot analysis of p-STAT3/5.
-
Possible Cause 1: Sub-optimal antibody performance.
-
Troubleshooting Step: Validate your primary antibodies for phospho-STAT3/5 and total STAT3/5. Run a titration of the antibody to determine the optimal concentration. Ensure you are using appropriate secondary antibodies and detection reagents.
-
-
Possible Cause 2: Inefficient cell lysis and protein extraction.
-
Troubleshooting Step: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. Ensure complete cell lysis by appropriate mechanical disruption (e.g., sonication) on ice.
-
-
Possible Cause 3: Issues with sample loading and transfer.
-
Troubleshooting Step: Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) to ensure equal loading. Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Activity of this compound [2][7]
| Kinase | IC50 (nM) |
| JAK2 | 0.72 |
| JAK1 | 33 |
| JAK3 | 39 |
| TYK2 | 22 |
Table 2: Anti-proliferative Activity of this compound in Hematopoietic Cell Lines [7]
| Cell Line | Relevant Mutation | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2V617F | 60 |
| SET-2 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | Similar to JAK2V617F |
Table 3: Phase I Clinical Trial Dose Escalation of this compound [4]
| Dosing Regimen | Dose Levels (mg) |
| Once Daily (QD) | 75, 125, 200, 300, 400 |
| Twice Daily (BID) | 100, 200, 300, 400 |
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Seed hematopoietic cells (e.g., Ba/F3-JAK2V617F) in a 96-well plate at a density of 1 x 10^4 cells/well in the appropriate growth medium.
-
Compound Treatment: Prepare a serial dilution of this compound in the growth medium. Add the diluted compound to the wells, ensuring the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Phospho-STAT5
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 3 hours).[7] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-STAT5 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5 or a housekeeping protein like GAPDH.
Diagrams
Caption: this compound inhibits the JAK2/STAT and Src signaling pathways.
Caption: General experimental workflow for evaluating this compound in vitro.
References
- 1. This compound reduces myeloma cell proliferation and suppresses osteolysis through inhibition of the JAK2 and Src signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis. [vivo.weill.cornell.edu]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NS-018 in animal models. The focus is on identifying and managing potential hematologic adverse events to ensure the integrity and success of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally administered, selective, small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK-STAT signaling pathway is crucial for hematopoiesis, and its dysregulation is a key factor in myeloproliferative neoplasms (MPNs).[1][2] this compound targets the deregulated JAK-STAT pathway.[1] Preclinical studies have shown that this compound has a high selectivity for JAK2 over other JAK family kinases like JAK1, JAK3, and TYK2.
Q2: What are the expected hematologic effects of this compound in animal models of myelofibrosis?
A2: Preclinical studies in mouse models of myelofibrosis (e.g., JAK2V617F transgenic or bone marrow transplant models) have shown that this compound can effectively reduce splenomegaly and leukocytosis.[2][3] A key characteristic observed in these models is that this compound achieved these therapeutic effects without a significant reduction in peripheral erythrocyte (RBC) or platelet (PLT) counts.[2][3] In some instances, this compound treatment prevented the progression of anemia.
Q3: What are the most common hematologic adverse events observed with this compound in clinical trials?
A3: In a phase I clinical study in patients with myelofibrosis, the most common drug-related hematologic adverse events were thrombocytopenia (low platelet count) and anemia (low red blood cell count).[1][4][5] Thrombocytopenia was reported in 27% of patients (10% grade 3/4), and anemia was reported in 15% of patients (6% grade 3/4).[1]
Q4: Is this compound expected to be less myelosuppressive than other JAK2 inhibitors?
A4: Preclinical evidence suggests that this compound may have a wider therapeutic window and be less myelosuppressive compared to other JAK2 inhibitors.[2] This is potentially due to its high selectivity for the activated form of JAK2 (JAK2V617F) over the wild-type form.[2] This selectivity may allow for the inhibition of the disease-driving mutant kinase while having less impact on normal hematopoiesis, which relies on wild-type JAK2.[2]
Troubleshooting Guide: Hematologic Adverse Events
While preclinical studies have shown a favorable hematologic safety profile for this compound, it is crucial to have a monitoring and management plan in place. The following guide provides steps to address potential hematologic adverse events in your animal models.
Issue 1: Unexplained Decrease in Platelet Count (Thrombocytopenia)
-
Initial Action: Confirm the finding by repeating the complete blood count (CBC).
-
Troubleshooting Steps:
-
Review Dosing and Administration: Ensure the correct dose of this compound was administered and that there were no errors in formulation or route of administration.
-
Assess Animal Health: Perform a thorough health assessment of the animal to rule out other potential causes of thrombocytopenia, such as infection or other experimental variables.
-
Dose Modification (if necessary): If thrombocytopenia is confirmed and attributed to this compound, consider a dose reduction. While specific dose-reduction protocols for this compound in animal models are not well-established, a tiered approach can be adapted from general toxicology study guidelines.
-
| Severity of Thrombocytopenia (example thresholds) | Recommended Action |
| Mild (e.g., 20-30% decrease from baseline) | Continue dosing and increase monitoring frequency (e.g., daily or every other day CBCs). |
| Moderate (e.g., 30-50% decrease from baseline) | Consider a 25-50% dose reduction of this compound. |
| Severe (e.g., >50% decrease from baseline or signs of bleeding) | Temporarily interrupt dosing. Once platelet counts recover to a safe level, dosing may be resumed at a lower dose (e.g., 50% of the original dose). |
-
Supportive Care: For severe, life-threatening thrombocytopenia, platelet transfusions may be considered, although this can be technically challenging in small rodents and may introduce experimental variability.
Issue 2: Onset or Worsening of Anemia
-
Initial Action: Verify the decrease in hemoglobin and hematocrit with a repeat CBC.
-
Troubleshooting Steps:
-
Evaluate Animal Model: Anemia can be a progressive feature of some myelofibrosis models. Compare the findings to the vehicle-treated control group to distinguish between disease progression and a drug-related effect.
-
Dose Evaluation: While preclinical data suggests this compound may not induce anemia, high doses or specific model sensitivities could play a role. If anemia is suspected to be drug-induced, consider a dose reduction as outlined for thrombocytopenia.
-
Supportive Care:
-
Erythropoiesis-Stimulating Agents (ESAs): The use of ESAs like erythropoietin can be considered to manage anemia. However, their use should be carefully justified as they can influence JAK-STAT signaling.
-
Blood Transfusions: In cases of severe anemia, red blood cell transfusions can be performed to prevent mortality and allow for the continuation of the experiment.
-
-
Experimental Protocols
1. Hematologic Monitoring Protocol
-
Frequency:
-
Baseline: Collect blood for a CBC prior to the first dose of this compound.
-
During Treatment:
-
Initial Phase (first 2 weeks): Collect blood 1-2 times per week.
-
Maintenance Phase: Collect blood once every 1-2 weeks.
-
If Adverse Events are Observed: Increase monitoring to daily or every other day.
-
-
-
Sample Collection:
-
Collect a small volume of peripheral blood (e.g., 20-50 µL) from the tail vein, saphenous vein, or retro-orbital sinus (under anesthesia) into EDTA-coated tubes.
-
-
Analysis:
-
Use a calibrated automated hematology analyzer designed for animal blood samples to determine parameters including white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin (Hgb), hematocrit (Hct), and platelet (PLT) count.
-
2. Dose Escalation and Reduction Protocol (Example)
-
Dose Escalation: In a dose-finding study, doses can be escalated in cohorts of animals. Proceed to the next dose level only after observing an acceptable safety profile in the current dose group for a pre-determined period (e.g., 14 days).
-
Dose Reduction: If a pre-defined hematologic toxicity criterion is met (e.g., Grade 3 or 4 thrombocytopenia or anemia based on VCOG-CTCAE v2), the dose of this compound for that animal or cohort should be reduced by a set percentage (e.g., 25% or 50%).
Visualizations
Caption: this compound inhibits the JAK2-STAT signaling pathway.
Caption: Workflow for managing hematologic adverse events.
References
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis. [vivo.weill.cornell.edu]
Technical Support Center: Improving NS-018 Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the bioavailability of the selective JAK2 inhibitor, NS-018 (also known as ilginatinib), for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathway.
I. Troubleshooting Guide
Researchers may encounter several challenges when administering this compound orally in animal models due to its poor aqueous solubility. This guide provides solutions to common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or low plasma concentrations of this compound | - Poor solubility and dissolution of this compound in the gastrointestinal (GI) tract.- Inhomogeneous suspension leading to inaccurate dosing.- High first-pass metabolism. | - Improve Formulation: Utilize solubility-enhancing excipients such as lipids, surfactants, or polymers. Consider developing a self-emulsifying drug delivery system (SEDDS).- Ensure Homogeneity: Vigorously vortex or sonicate the formulation immediately before each administration to ensure a uniform suspension.- Optimize Dosing Regimen: Consider split dosing (e.g., twice daily) to maintain more consistent plasma levels. |
| Precipitation of this compound in the formulation upon standing | - Supersaturation of the drug in the vehicle.- Temperature changes affecting solubility. | - Use Co-solvents: Employ a co-solvent system (e.g., DMSO and PEG300) to maintain this compound in solution.- Prepare Fresh: Prepare the formulation fresh before each use to minimize the risk of precipitation. |
| Animal distress during or after oral gavage (e.g., coughing, fluid from nose) | - Accidental administration into the trachea.- Esophageal irritation from the formulation or gavage needle. | - Proper Gavage Technique: Ensure the animal is properly restrained and the gavage needle is inserted correctly along the roof of the mouth and down the esophagus without force. If resistance is met, withdraw and reinsert.- Vehicle Selection: Use well-tolerated vehicles. High concentrations of DMSO can be irritating. Consider alternative, less toxic vehicles or reduce the DMSO concentration.- Needle Size: Use an appropriately sized and flexible gavage needle to minimize trauma. |
| Vehicle-related toxicity (e.g., weight loss, lethargy) | - The chosen vehicle may have inherent toxicity at the administered volume and frequency. | - Conduct Vehicle Toxicity Study: Before initiating the main experiment, run a pilot study with the vehicle alone to assess its tolerability in the animal model.- Minimize Vehicle Volume: Administer the lowest effective volume of the vehicle.- Alternative Vehicles: Explore alternative, well-established vehicles for oral gavage in mice, such as 0.5% methylcellulose (B11928114) or corn oil. |
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an oral formulation of this compound in mice?
A common and effective formulation for poorly soluble compounds like this compound for oral gavage in mice is a suspension or solution using a combination of solvents and surfactants. A published formulation for a similar kinase inhibitor that can be adapted for this compound is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
This mixture can help to dissolve this compound and maintain its solubility in the dosing vehicle. Another commonly used vehicle is 0.5% methylcellulose in water.[1]
Q2: How can I improve the oral bioavailability of this compound?
Improving the oral bioavailability of this compound, which is poorly water-soluble, primarily involves enhancing its dissolution and absorption. Key strategies include:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve the oral absorption of lipophilic drugs.[2] These formulations form fine emulsions in the GI tract, increasing the surface area for absorption.
-
Use of Surfactants and Co-solvents: Incorporating surfactants (e.g., Tween 80, Cremophor) and co-solvents (e.g., PEG300, DMSO) can improve the wettability and solubility of the compound.[3]
-
Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase its surface area, leading to a faster dissolution rate.
Q3: What are the typical doses of this compound used in mouse models of myelofibrosis?
In preclinical mouse models of myelofibrosis, this compound has been administered by oral gavage at doses ranging from 12.5 mg/kg to 100 mg/kg, typically given twice a day.[1][4] The specific dose will depend on the experimental goals and the disease model.
Q4: How should I prepare the this compound formulation for oral gavage?
-
Weigh the required amount of this compound powder.
-
In a sterile tube, add the DMSO to the this compound powder and vortex or sonicate until fully dissolved.
-
Sequentially add the PEG300 and Tween 80, mixing thoroughly after each addition.
-
Finally, add the saline to reach the final volume and vortex until a clear solution or a fine, homogenous suspension is formed.
-
Always prepare the formulation fresh before administration and vortex immediately before dosing each animal.
Q5: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Janus kinase 2 (JAK2).[4] In myeloproliferative neoplasms (MPNs), a common mutation (V617F) in JAK2 leads to its constitutive activation, driving uncontrolled cell growth. This compound binds to the ATP-binding site of JAK2, preventing its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the STAT5 pathway, which is crucial for cell proliferation and survival.[4]
III. Data Presentation
| Formulation Type | Drug | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability Increase |
| Simple Suspension | Cabozantinib | Rat | 10 | 450 | 2,500 | - |
| Lipid-Based Formulation with Lipophilic Salt | Cabozantinib | Rat | 10 | 950 | 5,200 | ~2-fold |
Cmax: Maximum plasma concentration; AUC: Area under the curve.
IV. Experimental Protocols
A. Preparation of this compound Formulation for Oral Gavage in Mice
Objective: To prepare a 2 mg/mL solution of this compound for oral administration to mice.
Materials:
-
This compound (Ilginatinib) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound for the desired final volume (e.g., for 10 mL of a 2 mg/mL solution, 20 mg of this compound is needed).
-
Weigh the this compound powder accurately and place it in a sterile vial.
-
Add 1 mL of DMSO (10% of the final volume) to the this compound powder.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Add 4 mL of PEG300 (40% of the final volume) to the solution and vortex thoroughly.
-
Add 0.5 mL of Tween 80 (5% of the final volume) and vortex until the solution is homogeneous.
-
Add 4.5 mL of saline (45% of the final volume) to the mixture.
-
Vortex the final solution for at least 1-2 minutes to ensure it is well-mixed. The final formulation should be a clear solution.
-
Visually inspect the solution for any precipitation before use. If precipitation occurs, the formulation may need to be adjusted.
-
Prepare this formulation fresh on the day of dosing.
B. Oral Gavage Administration of this compound in Mice
Objective: To administer a precise dose of this compound orally to mice.
Materials:
-
Prepared this compound formulation
-
Appropriately sized, sterile oral gavage needles (flexible or rigid with a ball tip)
-
1 mL syringes
-
Mice (properly restrained)
Procedure:
-
Calculate the volume of the this compound formulation to be administered to each mouse based on its body weight and the desired dose (e.g., for a 25 g mouse and a 50 mg/kg dose of a 2 mg/mL formulation, the volume would be 0.625 mL).
-
Vortex the this compound formulation immediately before drawing it into the syringe to ensure homogeneity.
-
Draw the calculated volume into the syringe, ensuring there are no air bubbles.
-
Properly restrain the mouse to immobilize its head and straighten its neck and back.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the stomach, slowly depress the syringe plunger to administer the formulation.
-
After administration, gently withdraw the gavage needle.
-
Monitor the mouse for any signs of distress, such as coughing or difficulty breathing.
-
Return the mouse to its cage and observe its recovery.
V. Mandatory Visualizations
Signaling Pathway Diagram
Caption: The JAK2/STAT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A streamlined workflow for in vivo studies of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent in vivo results with this compound.
References
- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing NS-018 Resistance in Cell Line Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to NS-018, a selective JAK2/Src inhibitor, in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ilginatinib, is a potent and orally bioavailable small molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of JAK2 and preventing the phosphorylation and activation of its downstream signaling targets, primarily STAT3 and STAT5.[2] By inhibiting the JAK2-STAT pathway, this compound effectively suppresses the proliferation of cells that are dependent on constitutively active JAK2 signaling, which is common in myeloproliferative neoplasms (MPNs).[2][3] this compound also exhibits inhibitory activity against Src-family kinases.[3][4]
Q2: Which cell lines are typically sensitive to this compound?
A2: Cell lines harboring activating mutations in the JAK2 signaling pathway are generally sensitive to this compound. This includes cell lines expressing the JAK2V617F mutation (e.g., SET-2, Ba/F3-JAK2V617F) or the MPLW515L mutation (e.g., Ba/F3-MPLW515L), which leads to constitutive JAK2 activation.[3][4] The anti-proliferative activity of this compound is significantly higher in these cell lines compared to those without a constitutively activated JAK2 pathway.[3]
Q3: What are the potential mechanisms of acquired resistance to this compound in cell line models?
A3: While specific resistance mechanisms to this compound are still under investigation, mechanisms observed for other selective JAK2 inhibitors are likely applicable. These can be broadly categorized as:
-
On-target alterations: Secondary mutations in the JAK2 kinase domain that interfere with this compound binding.
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for JAK2 signaling to drive cell proliferation and survival. Common bypass pathways include the RAS/MEK/ERK and PI3K/Akt/mTOR pathways.
-
Reactivation of JAK-STAT signaling: Heterodimerization of JAK2 with other JAK family members (e.g., JAK1, TYK2) can lead to trans-activation of JAK2, thereby restoring downstream signaling despite the presence of a JAK2-selective inhibitor.[5][6]
-
Upregulation of other kinases: Increased expression or activity of other receptor tyrosine kinases, such as AXL, can provide alternative survival signals.
Q4: How can I confirm if my cell line has developed resistance to this compound?
A4: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase (typically several-fold or more) in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay, such as the MTT or MTS assay.
Troubleshooting Guide
Problem 1: Decreased sensitivity or complete lack of response to this compound in a previously sensitive cell line.
This is the most common indicator of acquired resistance. The following steps will help you characterize the potential resistance mechanism.
Table 1: Troubleshooting Decreased this compound Sensitivity
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed | Possible Solution/Next Step |
| Reactivation of JAK-STAT signaling | Western blot for phosphorylated STAT3 (p-STAT3), phosphorylated STAT5 (p-STAT5), and total levels of these proteins. | Persistent or restored levels of p-STAT3/p-STAT5 in the presence of this compound at concentrations that were previously inhibitory. | - Sequence the JAK2 kinase domain for secondary mutations.- Investigate JAK family member heterodimerization.- Consider combination therapy with an HSP90 inhibitor to promote JAK2 degradation. |
| Activation of bypass signaling pathways | Western blot for key nodes of alternative pathways, such as phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt). | Increased baseline levels or sustained phosphorylation of ERK and/or Akt in the presence of this compound. | - Test for synergy with MEK inhibitors (for p-ERK activation) or PI3K/Akt inhibitors (for p-Akt activation). |
| Upregulation of AXL kinase | Western blot or flow cytometry for total AXL protein expression. | Increased AXL protein levels in the resistant cell line compared to the parental line. | - Evaluate the efficacy of combining this compound with a selective AXL inhibitor. |
| Drug efflux pump overexpression | Not a commonly reported mechanism for JAK inhibitors, but possible. Use a fluorescent substrate assay for ABC transporters (e.g., rhodamine 123 for P-gp). | Decreased intracellular accumulation of the fluorescent substrate in resistant cells, which is reversible with an efflux pump inhibitor. | - Consider co-treatment with a known efflux pump inhibitor to restore this compound sensitivity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| TYK2 | 22 | 31-fold |
| SRC | 20 | 28-fold |
| FYN | 18 | 25-fold |
| ABL | 32 | 44-fold |
| FLT3 | 65 | 90-fold |
Data compiled from multiple sources.[4]
Table 3: Anti-proliferative Activity of this compound in Hematopoietic Cell Lines
| Cell Line | Expressed Mutation | IC50 (nM) |
| Ba/F3-JAK2V617F | JAK2V617F | 60 |
| SET-2 | JAK2V617F | 120 |
| Ba/F3-MPLW515L | MPLW515L | 47 |
| Ba/F3-TEL-JAK2 | TEL-JAK2 fusion | 11 |
| Ba/F3-JAK2WT + IL-3 | Wild-Type JAK2 | 2000 |
Data shows the increased sensitivity of cell lines with constitutively activated JAK2 signaling.[4][7] One study demonstrated a 4.3-fold greater selectivity of this compound for Ba/F3 cells harboring JAK2V617F over those with wild-type JAK2.[7][8]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating doses of this compound.
-
Determine the initial IC50: Perform a dose-response curve for this compound on the parental cell line using a cell viability assay (see Protocol 2) to establish the initial IC50.
-
Initial exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell growth: Monitor the cells for signs of recovery and proliferation. This may take several days to weeks.
-
Dose escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and expand: Repeat steps 3 and 4, gradually increasing the drug concentration. At each stage of stable growth, freeze down a stock of the resistant cells.
-
Characterize resistance: Once a significantly higher IC50 is achieved (e.g., >10-fold), perform a full dose-response curve to quantify the degree of resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression model to calculate the IC50.
Protocol 3: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is to assess the activation state of the JAK2-STAT3 pathway.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.
Protocol 4: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is to assess the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound inhibits the JAK2-STAT pathway, while resistance can arise from bypass signaling or JAK heterodimerization.
Experimental Workflow: Investigating this compound Resistance
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Logical Relationship: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the mechanism of this compound resistance.
References
- 1. Genetic resistance to JAK2 enzymatic inhibitors is overcome by HSP90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterodimeric JAK-STAT Activation as a Mechanism of Persistence to JAK2 Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: NS-018 Protocol Refinement for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of NS-018 in long-term experimental settings. The information is presented in a question-and-answer format to directly address potential issues and ensure protocol consistency and robustness.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ilginatinib (B611966) or BMS-911543, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK-STAT signaling pathway is crucial for hematopoietic cell proliferation and differentiation, and its dysregulation is a key driver in myeloproliferative neoplasms (MPNs).[3] this compound specifically targets the JAK2 enzyme, including the V617F mutation commonly found in MPNs, to block downstream signaling and reduce the proliferation of malignant cells.[1]
Q2: What is the recommended starting dose for this compound in long-term preclinical and clinical studies?
A2: In preclinical murine models of myelofibrosis, this compound has been administered orally at doses of 25 mg/kg or 50 mg/kg twice daily (BID).[1] For clinical studies in patients with myelofibrosis, a Phase I/II trial (NCT01423851) established a recommended Phase II dose of 300 mg once daily (QD).[3] An ongoing Phase 2b study (NCT04854096) is evaluating a dose of 300 mg BID in patients with severe thrombocytopenia.[4][5] The choice of dose for long-term studies should be based on the specific experimental model and endpoints.
Q3: What are the expected therapeutic effects of this compound in long-term studies?
A3: Long-term treatment with this compound is expected to lead to a reduction in splenomegaly, improvement in myelofibrosis-associated symptoms, and suppression of bone marrow fibrosis.[1][3] In a Phase I/II study, 56% of patients achieved a ≥50% reduction in palpable spleen size.[3] Preclinical studies in mouse models have also demonstrated prolonged survival and improvement in hematological parameters.[1]
Q4: What are the most common adverse events associated with long-term this compound treatment?
A4: Based on clinical trial data, the most common drug-related adverse events are thrombocytopenia (low platelet count) and anemia (low red blood cell count).[3] Non-hematological side effects include dizziness and nausea.[3] Long-term studies with other JAK inhibitors have also reported an increased risk of infections.[6]
Troubleshooting Guide
Issue 1: Development of Thrombocytopenia During Long-Term Dosing
-
Question: My animal model/patient cohort is developing thrombocytopenia after several weeks of this compound treatment. How should I manage this?
-
Answer: Thrombocytopenia is an expected on-target effect of JAK2 inhibition. Management involves dose modification. While specific guidelines for this compound are still being established, protocols for other JAK inhibitors can provide guidance. For example, with fedratinib, treatment is withheld for Grade 4 thrombocytopenia or Grade 3 with active bleeding until resolution, and then restarted at a lower dose.[7] For pacritinib, worsening thrombocytopenia lasting over 7 days may require holding the dose and restarting at 50% of the last given dose upon resolution.[8]
Table 1: Proposed Dose Modification for this compound-Induced Thrombocytopenia (Adapted from other JAK inhibitors)
| Platelet Count | Recommended Action |
| < 50,000/µL with active bleeding | Interrupt this compound treatment. |
| < 25,000/µL | Interrupt this compound treatment. |
| 25,000 - 50,000/µL | Reduce this compound dose by 50%. |
| 50,000 - 75,000/µL | Consider a 25% dose reduction. |
Note: These are suggested guidelines and should be adapted based on the specific experimental context and observed severity.
Issue 2: Onset or Worsening of Anemia During the Study
-
Question: I am observing a progressive decrease in hemoglobin levels in my long-term this compound study. What are the recommended steps?
-
Answer: Anemia is another common side effect of JAK2 inhibitors. Management strategies include supportive care, such as red blood cell transfusions, and dose adjustments of this compound.[9] For ruxolitinib, dose reductions are considered when hemoglobin drops below 12 g/dL and recommended below 10 g/dL.[10] For fedratinib, if anemia is symptomatic and requires transfusion, the dose is held until hemoglobin recovers and then restarted at a reduced dose.[11]
Table 2: Proposed Dose Modification for this compound-Induced Anemia (Adapted from other JAK inhibitors)
| Hemoglobin Level | Recommended Action |
| < 8 g/dL | Interrupt this compound treatment and provide supportive care as needed. |
| 8 - 10 g/dL | Reduce this compound dose by 50%. |
| 10 - 12 g/dL | Consider a 25% dose reduction if a downward trend is observed. |
Note: Monitor complete blood counts regularly (e.g., every 2-4 weeks) during long-term studies to proactively manage hematological toxicities.[12]
Issue 3: Lack of Efficacy or Development of Resistance
-
Question: After an initial response, the therapeutic effect of this compound appears to be diminishing in my long-term experiment. What could be the cause and what should I investigate?
-
Answer: Loss of response or development of resistance can occur with targeted therapies. It is important to confirm that the drug is being administered correctly and at the appropriate dose. In clinical settings, the JAK2 allele burden was largely unchanged with this compound treatment, suggesting that clonal evolution may not be the primary driver of resistance in the short term.[3] For long-term studies, consider investigating potential mechanisms of resistance such as the activation of alternative signaling pathways.
Experimental Protocols
1. In Vitro JAK2 Kinase Assay
-
Objective: To determine the inhibitory activity of this compound on JAK2 enzymatic activity.
-
Methodology:
-
Prepare a reaction mixture containing purified recombinant JAK2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay or a fluorescence-based assay.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Western Blot for Phosphorylated STAT5 (p-STAT5)
-
Objective: To assess the downstream effect of this compound on the JAK2 signaling pathway in cells.
-
Methodology:
-
Culture JAK2-dependent cells (e.g., HEL cells or Ba/F3 cells expressing JAK2V617F) and treat with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the p-STAT5 signal to total STAT5 or a loading control (e.g., GAPDH or β-actin).
-
3. Murine Model of Myelofibrosis
-
Objective: To evaluate the in vivo efficacy of long-term this compound treatment.
-
Methodology:
-
Induce myelofibrosis in mice, for example, by transplanting bone marrow cells transduced with a retrovirus expressing JAK2V617F.
-
Once the disease is established (e.g., confirmed by elevated white blood cell counts and splenomegaly), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg BID) for the duration of the study.
-
Monitor the mice regularly for signs of toxicity and disease progression, including complete blood counts, spleen size, and body weight.
-
At the end of the study, perform histological analysis of the bone marrow and spleen to assess the degree of fibrosis and other pathological changes.
-
4. Colony-Forming Unit (CFU) Assay
-
Objective: To assess the effect of this compound on the proliferation of hematopoietic progenitor cells.
-
Methodology:
-
Isolate bone marrow or peripheral blood mononuclear cells from treated and control animals/patients.
-
Plate the cells in a semi-solid methylcellulose-based medium containing appropriate cytokines to support the growth of different hematopoietic colonies (e.g., CFU-GM, BFU-E).
-
Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
Count the number and identify the type of colonies formed under a microscope.
-
Compare the colony-forming ability of cells from this compound treated and control groups to determine the inhibitory effect on progenitor cell proliferation.
-
Mandatory Visualizations
Caption: Inhibition of the JAK-STAT pathway by this compound.
Caption: Workflow for a long-term in vivo study of this compound.
Caption: Decision-making flowchart for managing hematological toxicities.
References
- 1. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission - BioSpace [biospace.com]
- 3. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF this compound VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing side effects of JAK inhibitors for myelofibrosis in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. How I manage anemia related to myelofibrosis and its treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 12. hcp.jakafi.com [hcp.jakafi.com]
minimizing variability in NS-018 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results using the selective JAK2 inhibitor, NS-018.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ilginatinib, is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1] Its primary mechanism of action is to competitively bind to the ATP-binding site of the JAK2 enzyme, preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[1][2] This inhibition of the JAK-STAT signaling pathway blocks the transcription of genes involved in cell proliferation, differentiation, and survival.[1]
Q2: How selective is this compound for JAK2 compared to other JAK family kinases?
A2: this compound exhibits significant selectivity for JAK2 over other JAK family members. In in vitro kinase assays, this compound was found to be 46-fold more selective for JAK2 than for JAK1, 54-fold more selective than for JAK3, and 31-fold more selective than for Tyk2.[3]
Q3: What are the known off-target effects of this compound?
A3: Besides its high affinity for JAK2, this compound has been shown to inhibit Src-family kinases.[3] Researchers should consider these off-target effects when designing experiments and interpreting results, as they could contribute to unexpected phenotypes.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid and is soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal results, use high-quality, anhydrous DMSO to prepare a high-concentration stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability. Before use, allow an aliquot to thaw completely and warm to room temperature.
Q5: What is a recommended starting concentration range for this compound in cell-based assays?
A5: The effective concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. As a starting point, published studies have shown IC50 values for antiproliferative activity in the nanomolar range for JAK2-dependent cell lines like Ba/F3-JAK2V617F.[4][5] For example, an IC50 of 470 nM has been reported for Ba/F3-JAK2V617F cells.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent Cell Seeding Density.
-
Solution: Ensure a consistent number of cells is seeded in each well or flask. Cell density can significantly affect the cellular response to inhibitors. Use a cell counter for accurate cell quantification.
-
-
Possible Cause: Variable Incubation Times.
-
Solution: Use a precise timer for all incubation steps, especially for short-term treatments, to ensure consistency across all samples.
-
-
Possible Cause: Inaccurate Pipetting.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. Prepare a master mix of the final compound dilution to add to all relevant wells to minimize pipetting errors.
-
-
Possible Cause: Edge Effects in Multi-well Plates.
-
Solution: To minimize evaporation and temperature gradients that can affect cells in the outer wells, avoid using these wells for experimental samples. Instead, fill the outer wells with sterile media or phosphate-buffered saline (PBS) to maintain a humidified environment.
-
-
Possible Cause: Serum Lot-to-Lot Variability.
-
Solution: If using serum-containing media, be aware that different lots of serum can contain varying levels of growth factors that may affect the JAK/STAT pathway. It is advisable to test new serum lots before use in critical experiments or use a single, large batch of serum for a series of experiments to ensure consistency.
-
Issue 2: No Observable Effect or Lower Than Expected Potency in Cell-Based Assays
-
Possible Cause: Low Cell Permeability.
-
Solution: While this compound is generally cell-permeable, its uptake can vary between cell types. Consider increasing the incubation time to allow for sufficient compound accumulation within the cells.
-
-
Possible Cause: High ATP Concentration in the Assay.
-
Solution: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the intracellular ATP concentration. If possible, use an assay format where the ATP concentration can be controlled and kept close to the Michaelis constant (Km) for JAK2.
-
-
Possible Cause: Compound Degradation.
-
Solution: Ensure proper storage of this compound stock solutions to prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Cell Line Resistance.
-
Solution: Confirm that your cell line is indeed dependent on the JAK2 signaling pathway for the phenotype you are measuring. You can verify this by assessing the phosphorylation status of downstream targets like STAT3 or STAT5 via Western blot.
-
Issue 3: Unexpected Phenotypes or Off-Target Effects
-
Possible Cause: Inhibition of Src-family kinases.
-
Solution: Be aware of the known off-target activity of this compound on Src-family kinases.[3] To determine if the observed phenotype is due to off-target effects, consider using a structurally unrelated JAK2 inhibitor with a different off-target profile as a comparison. A rescue experiment, where a version of the target kinase resistant to the inhibitor is introduced, can also help to confirm on-target effects.[6]
-
-
Possible Cause: Cell Line-Specific Effects.
-
Solution: The cellular context can influence the response to a kinase inhibitor. Test this compound on a panel of different cell lines with varying expression levels of JAK2 and potential off-target kinases to understand the specificity of the observed effects.[6]
-
Data Summary Tables
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK2 |
| JAK2 | 0.72 | - |
| JAK1 | 33 | 46-fold |
| JAK3 | 39 | 54-fold |
| Tyk2 | 22 | 31-fold |
Data sourced from MedchemExpress.[3]
Table 2: Antiproliferative Activity of this compound in Cell-Based Assays
| Cell Line | Genotype | IC50 (nM) |
| Ba/F3-JAK2V617F | Murine pro-B cells expressing human JAK2 V617F | 470 |
| Ba/F3-JAK2WT | Murine pro-B cells expressing wild-type human JAK2 | 2000 |
Data sourced from Nakaya et al., 2014.[4]
Table 3: Clinical Efficacy of this compound in Patients with Myelofibrosis (Phase I/II Study)
| Efficacy Endpoint | Result |
| ≥50% reduction in palpable spleen size | 56% of patients |
| Improvement in myelofibrosis-associated symptoms | Observed |
| Improvement in bone marrow fibrosis grade | 37% of evaluable patients after 3 cycles |
Data sourced from Verstovsek et al., 2017.[7]
Table 4: Common Drug-Related Adverse Events in the this compound Phase I/II Study
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Hematologic | ||
| Thrombocytopenia | 27 | 10 |
| Anemia | 15 | 6 |
| Non-Hematologic | ||
| Dizziness | 23 | Not Reported |
| Nausea | 19 | Not Reported |
Data sourced from Verstovsek et al., 2017.[7]
Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Suitable peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the JAK2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of JAK2-dependent cells (e.g., Ba/F3-JAK2V617F).
Materials:
-
Ba/F3-JAK2V617F cells
-
Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the Ba/F3-JAK2V617F cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTT reagent to each well and incubate for an additional 2-4 hours.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for STAT3/5 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3 and STAT5 in a cellular context.
Materials:
-
Ba/F3-JAK2V617F cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound stock solution (in DMSO)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-phospho-STAT5 (Tyr694), anti-total STAT5, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat Ba/F3-JAK2V617F cells with increasing concentrations of this compound for a specified time (e.g., 3 hours).[2]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 or anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT3, total STAT5, and a loading control.
Visualizations
Caption: Simplified signaling pathway of the JAK-STAT cascade and the inhibitory action of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experiments Involving JAK2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with Janus Kinase 2 (JAK2) inhibitors. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for JAK2 inhibitors?
A1: JAK2 inhibitors are predominantly small molecule agents that function as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of the JAK2 protein. This binding action prevents the phosphorylation of JAK2 itself (autophosphorylation) and downstream signaling proteins, most notably the Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] The dysregulation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs), and by blocking this pathway, JAK2 inhibitors can reduce the pro-inflammatory cytokine production and control the uncontrolled cell growth that characterizes these conditions.[3]
Q2: My JAK2 inhibitor shows highly variable IC50 values across different cell lines. Is this normal?
A2: Yes, it is normal to observe significant variability in IC50 values for a JAK2 inhibitor across different cell lines. This variation is influenced by several factors, including the genetic background of the cells (e.g., presence of the JAK2 V617F mutation), the expression levels of JAK/STAT proteins, and the cell line's specific dependence on the JAK-STAT pathway for survival and proliferation.[4] Therefore, it is crucial to determine the IC50 empirically for each cell line used in your experiments.
Q3: What are some common off-target effects of JAK2 inhibitors and how can I assess them?
A3: While some JAK2 inhibitors are highly selective, many exhibit off-target activity against other kinases, which can lead to unexpected cellular effects and potential toxicity.[5] For instance, pacritinib (B611967) also inhibits FLT3, while fedratinib (B1684426) shows activity against FLT3 and BRD4.[6][7][8] To assess off-target effects, a comprehensive kinase profiling screen against a broad panel of kinases is the most direct method.[4] Cellularly, techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement with both the intended target and potential off-targets.[5]
Q4: I'm not observing the expected decrease in cell viability after treating my cells with a JAK2 inhibitor. What could be the reason?
A4: There are several potential reasons for a lack of effect on cell viability. Your cell line may not be dependent on the JAK2/STAT signaling pathway for survival.[4] It is also possible that the inhibitor has degraded due to improper storage, or the incubation time is insufficient to induce a measurable effect.[4] It is crucial to first confirm that the inhibitor is active in your cell line by assessing the phosphorylation status of downstream targets like STAT3 or STAT5.
Q5: How should I prepare and store my JAK2 inhibitor for in vitro experiments?
A5: Most JAK2 inhibitors are soluble in DMSO.[9] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Western Blot Results for p-STAT3
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Lysis | Ensure you are using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the lysis procedure.[10] |
| Insufficient Inhibition | Verify the concentration and incubation time of your JAK2 inhibitor. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting p-STAT3 in your specific cell line. |
| Antibody Issues | Use a validated antibody for p-STAT3. Ensure you are using the correct primary and secondary antibody concentrations and incubation times as recommended by the manufacturer.[11] |
| Loading Inconsistency | Normalize your protein samples using a protein quantification assay (e.g., BCA assay) before loading. Use a loading control like β-actin or GAPDH to ensure equal protein loading across all lanes.[12] |
Problem 2: High Background or False Positives in Cell Viability Assays (e.g., MTT, MTS)
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect your treatment media for any signs of inhibitor precipitation, especially at higher concentrations. Ensure the inhibitor is fully dissolved in the stock solution and that the final concentration in the media does not exceed its solubility. |
| Solvent Toxicity | Include a vehicle control (media with the same concentration of DMSO as your highest inhibitor concentration) to assess the effect of the solvent on cell viability.[4] |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. For example, they might directly reduce the tetrazolium salt in an MTT assay. Consider using an alternative viability assay that relies on a different principle (e.g., a luciferase-based ATP assay). |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact the final readout.[13] |
Problem 3: Acquired Resistance to the JAK2 Inhibitor in Long-Term Cultures
| Possible Cause | Troubleshooting Step |
| Reactivation of JAK/STAT Signaling | Long-term exposure to JAK2 inhibitors can lead to the reactivation of the JAK/STAT pathway, sometimes through the formation of heterodimers with other JAK family members.[14] Consider combination therapies with inhibitors targeting other nodes in the signaling network. |
| Activation of Bypass Pathways | Cells can develop resistance by upregulating alternative survival pathways, such as the MAPK pathway.[12] Profiling the phosphoproteome of resistant cells can help identify these bypass mechanisms. |
| Emergence of Drug-Resistant Clones | While less common with current JAK2 inhibitors in a clinical setting, the possibility of mutations in the JAK2 kinase domain that prevent inhibitor binding should be considered in long-term in vitro models.[15] |
Quantitative Data Summary
Table 1: IC50 Values of Common JAK2 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | JAK2 Status | IC50 (nM) | Reference(s) |
| Ruxolitinib | HEL | V617F | 325 | [16] |
| Ruxolitinib | UKE-1 | V617F | 73 | [16] |
| Ruxolitinib | SET-2 | V617F | 55 | [16] |
| Ruxolitinib | Ba/F3-EpoR-JAK2V617F | V617F | ~200 | [1] |
| Ruxolitinib | K-562 | WT | 20,000 (20 µM) | [15] |
| Pacritinib | HEL | V617F | 19 | [17] |
| Fedratinib | Ba/F3-JAK2V617F | V617F | 3 | [7] |
Note: IC50 values can vary based on the specific assay conditions and should be determined empirically.
Table 2: Kinase Selectivity Profile of Selected JAK2 Inhibitors
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Other Notable Targets (IC50) | Reference(s) |
| Ruxolitinib | 3.3 | 2.8 | >400 | - | - | [1] |
| Pacritinib | 1,280 | 23 | 520 | 50 | FLT3 (22 nM), FLT3-D835Y (6 nM) | [6][17] |
| Fedratinib | ~105 | 3 | >1002 | ~405 | FLT3 (15 nM), RET (48 nM) | [7] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the JAK2 inhibitor or vehicle control (DMSO) for the desired time and concentration.
-
Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and add lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[10]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the JAK2 inhibitor. Include a vehicle-only control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[21][22]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the JAK2 inhibitor or a vehicle control for a specified time.[24]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for 3 minutes using a thermal cycler. This will denature and precipitate proteins that are not stabilized by ligand binding.[25]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[25]
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of soluble JAK2 protein by Western blot or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to and stabilized the JAK2 protein.[25]
Visualizations
Caption: The canonical JAK2/STAT signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for evaluating a JAK2 inhibitor.
Caption: A decision tree for troubleshooting unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Profile of pacritinib and its potential in the treatment of hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labsolu.ca [labsolu.ca]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. mpnresearchfoundation.org [mpnresearchfoundation.org]
- 15. researchgate.net [researchgate.net]
- 16. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of JAK/STAT3 Expression by Acute Myeloid Leukemia-Targeted Nanoliposome for Chemotherapy Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot analysis of JAK2, p-JAK2, STAT3 and p-STAT3 in liver tissues [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of NS-018 and Ruxolitinib in Preclinical Myelofibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of NS-018 (Ilginatinib) and ruxolitinib (B1666119), two prominent Janus kinase (JAK) inhibitors investigated for the treatment of myelofibrosis (MF). The following sections detail their respective mechanisms of action, comparative efficacy in cellular and animal models, and the experimental protocols underpinning these findings.
Mechanism of Action: Targeting the JAK-STAT Pathway
Myelofibrosis is a myeloproliferative neoplasm often driven by mutations in the JAK2 gene, most commonly the V617F mutation, leading to constitutive activation of the JAK-STAT signaling pathway.[1] This dysregulation results in excessive production of blood cells, bone marrow fibrosis, and splenomegaly.[2][3] Both this compound and ruxolitinib function by inhibiting JAK enzymes, thereby blocking downstream signaling.[1][4]
This compound is a potent and selective inhibitor of JAK2.[1][5] Preclinical studies have highlighted its higher selectivity for the mutated JAK2V617F over the wild-type (WT) form.[6][7] This preferential inhibition may contribute to a reduced impact on normal hematopoiesis, potentially mitigating some of the hematologic side effects observed with less selective JAK inhibitors.[6][8] this compound also exhibits inhibitory activity against Src-family kinases.[5]
Ruxolitinib is an inhibitor of both JAK1 and JAK2.[4][9] Its mechanism involves competitively blocking the ATP-binding site of these kinases, which attenuates cytokine and growth factor signaling.[4][10] The inhibition of both JAK1 and JAK2 is thought to contribute to its efficacy in reducing splenomegaly and constitutional symptoms in patients with myelofibrosis.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission [prnewswire.com]
- 3. mdpi.com [mdpi.com]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NS-018 and Other JAK2 Inhibitors for Myeloproliferative Neoplasms
For Immediate Release
This guide provides a detailed comparison of the efficacy of NS-018, a selective JAK2 inhibitor, with other commercially available JAK2 inhibitors for the treatment of myelofibrosis, a type of myeloproliferative neoplasm. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical and clinical data.
Introduction to JAK2 Inhibition in Myelofibrosis
Myelofibrosis is a hematological malignancy characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of the JAK2V617F mutation as a key driver of myeloproliferative neoplasms has led to the development of targeted therapies aimed at inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK2. Overactive JAK-STAT signaling is a central pathogenic mechanism in myelofibrosis. Several JAK2 inhibitors, including ruxolitinib (B1666119), fedratinib, pacritinib, and momelotinib, have been approved for the treatment of myelofibrosis. This compound is an investigational selective JAK2 inhibitor currently in clinical development.
Efficacy Comparison
The efficacy of JAK2 inhibitors is primarily evaluated based on their ability to reduce spleen volume and alleviate disease-related symptoms. The following tables summarize the available clinical trial data for this compound and other prominent JAK2 inhibitors.
Spleen Volume Reduction
A significant reduction in spleen volume is a key indicator of clinical benefit in patients with myelofibrosis.
| Drug | Trial | Patient Population | Spleen Volume Reduction (≥35%) | Citation(s) |
| This compound | Phase 1 | Myelofibrosis (including prior JAKi-treated) | 56% (palpable spleen size reduction ≥50%) | |
| Ruxolitinib | COMFORT-I | JAKi-naïve, Intermediate-2 or High-Risk Myelofibrosis | 41.9% at 24 weeks | |
| Fedratinib | JAKARTA | JAKi-naïve, Intermediate-2 or High-Risk Myelofibrosis | 47% at 24 weeks | |
| Pacritinib | PERSIST-2 | Myelofibrosis with thrombocytopenia | 18% at 24 weeks | |
| Momelotinib | SIMPLIFY-1 | JAKi-naïve Myelofibrosis | 26.5% at 24 weeks (non-inferior to ruxolitinib) |
Symptom Response
Improvement in the total symptom score (TSS), which assesses key myelofibrosis-related symptoms, is another crucial endpoint.
| Drug | Trial | Patient Population | Symptom Response (≥50% reduction in TSS) | Citation(s) |
| This compound | Phase 1 | Myelofibrosis (including prior JAKi-treated) | Improvements observed (specific TSS reduction data not available) | |
| Ruxolitinib | COMFORT-I | JAKi-naïve, Intermediate-2 or High-Risk Myelofibrosis | 45.9% at 24 weeks | |
| Fedratinib | JAKARTA | JAKi-naïve, Intermediate-2 or High-Risk Myelofibrosis | 40% at 24 weeks | |
| Pacritinib | PERSIST-2 | Myelofibrosis with thrombocytopenia | 25% at 24 weeks | |
| Momelotinib | SIMPLIFY-1 | JAKi-naïve Myelofibrosis | 28.4% at 24 weeks (non-inferiority to ruxolitinib not met) |
Selectivity Profile
The selectivity of a JAK inhibitor for JAK2 over other JAK family members (JAK1, JAK3, TYK2) is a critical determinant of its safety profile. Inhibition of other JAK kinases can lead to off-target effects. Preclinical data suggests that this compound exhibits a high degree of selectivity for JAK2.
| Inhibitor | JAK1 IC50 | JAK2 IC50 | JAK3 IC50 | TYK2 IC50 | Selectivity for JAK2 | Citation(s) |
| This compound | - | <1 nM | - | - | 30-50 fold greater selectivity for JAK2 over other JAK-family kinases | - |
| Ruxolitinib | 3.3 nM | 2.8 nM | 428 nM | 19 nM | JAK1/JAK2 inhibitor | - |
| Fedratinib | ~105 nM | ~3 nM | >10,000 nM | ~405 nM | Selective for JAK2 over JAK1, JAK3, and TYK2 | |
| Pacritinib | - | - | - | - | JAK2/FLT3 inhibitor, spares JAK1 | - |
| Momelotinib | 11 nM | 18 nM | 155 nM | 17 nM | JAK1/JAK2 inhibitor |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a peptide derived from STAT proteins)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., containing HEPES, MgCl2, Brij-35)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the recombinant JAK enzyme, the substrate peptide, and the diluted test compound or DMSO as a vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Michaelis constant (Km) for the specific JAK enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of a JAK inhibitor on a cancer cell line dependent on JAK signaling.
Materials:
-
JAK2V617F-positive cell line (e.g., HEL, SET-2) or Ba/F3 cells engineered to express JAK2V617F.
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Test compound (e.g., this compound).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a colorimetric or luminescence-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value by plotting the data on a dose-response curve.
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway in myelofibrosis.
Experimental Workflow for JAK Inhibitor Evaluation
Caption: A typical workflow for the development of a JAK inhibitor.
Selectivity Profile Comparison
Caption: A logical representation of the selectivity of different JAK inhibitors.
Comparative Analysis of NS-018 Activity in Primary Patient-Derived Cells for Myelofibrosis Research
This guide provides a comparative overview of the Janus kinase (JAK) inhibitor NS-018 and its activity in primary patient-derived cells, benchmarked against other prominent JAK inhibitors used in myelofibrosis (MF) research and treatment: ruxolitinib, fedratinib, and momelotinib. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel therapeutics for myeloproliferative neoplasms (MPNs).
Introduction to this compound
This compound is a selective inhibitor of JAK2, a key mediator in the pathogenesis of myelofibrosis.[1][2] Deregulation of the JAK-signal transducer and activator of transcription (STAT) pathway is a hallmark of MF, often driven by mutations such as JAK2V617F.[2] this compound also demonstrates inhibitory activity against Src-family kinases.[3] Preclinical studies have shown its potential to reduce splenomegaly and improve bone marrow fibrosis, hallmarks of the disease.[1][4] A key characteristic of this compound is its higher selectivity for the mutated JAK2V617F over wild-type JAK2 compared to other inhibitors like ruxolitinib, suggesting a potential for a wider therapeutic window.[1][4]
Quantitative Comparison of Kinase Inhibition and Cellular Activity
The following tables summarize the available quantitative data on the inhibitory activities of this compound and its comparators.
Table 1: In Vitro Kinase Inhibition
| Compound | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | JAK2 | 0.72[3] | Also inhibits Src-family kinases.[3] |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2)[5] | |
| Fedratinib | JAK2 | 3[6] | 35-fold more selective for JAK2 over JAK1.[6] |
| Momelotinib | JAK1, JAK2, ACVR1 | 26.9 (JAK1), 1.4 (JAK2), 8.4 (ACVR1)[7] | Also inhibits ACVR1, which is involved in iron metabolism.[7] |
Table 2: Activity in Primary Patient-Derived Cells and Cell Lines
| Compound | Cell Type | Assay | Endpoint | Result |
| This compound | Primary cells from Polycythemia Vera patients | Endogenous Erythroid Colony Formation | IC50 | 224 ± 26 nM[3] |
| This compound | Ba/F3-JAK2V617F vs. Ba/F3-JAK2WT | Proliferation Assay | Selectivity Ratio (IC50 WT/V617F) | 4.3[1] |
| Ruxolitinib | Primary cells from Polycythemia Vera patients | Erythroid Progenitor Proliferation | IC50 | 223 nM[5] |
| Ruxolitinib | Ba/F3-JAK2V617F vs. Ba/F3-JAK2WT | Proliferation Assay | Selectivity Ratio (IC50 WT/V617F) | 2.0[1] |
| Fedratinib | Primary human MPN cells | Colony-Forming Unit Assay | Antiproliferative effects | Demonstrated[6] |
| Momelotinib | Primary cells from Polycythemia Vera patients | In vitro Erythroid Colony Formation | Growth Suppression | Demonstrated[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating drug activity in primary patient-derived cells.
Figure 1. Simplified JAK2/STAT3 signaling pathway targeted by this compound.
Figure 2. Workflow for validating this compound activity in primary cells.
Experimental Protocols
Isolation of Mononuclear Cells from Patient Samples
-
Sample Collection: Obtain bone marrow aspirate or peripheral blood from myelofibrosis patients in heparinized tubes.
-
Dilution: Dilute the sample 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted sample onto Ficoll-Paque in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Harvesting: Aspirate the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.
-
Washing: Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in an appropriate culture medium and perform a cell count and viability assessment.
Colony-Forming Unit (CFU) Assay
-
Cell Plating: Prepare a cell suspension in Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Drug Preparation: Prepare serial dilutions of this compound and comparator drugs in the culture medium.
-
Plating in Methylcellulose: Mix the cell suspension with the drug dilutions and methylcellulose-based medium (e.g., MethoCult™).
-
Incubation: Dispense the mixture into 35 mm culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days.
-
Colony Scoring: Enumerate and classify hematopoietic colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope based on their morphology.
-
IC50 Determination: Calculate the drug concentration that inhibits 50% of colony formation compared to the vehicle control.
Flow Cytometry for Phospho-STAT3 (pSTAT3) Analysis
-
Cell Stimulation (Optional): Culture isolated mononuclear cells and stimulate with a cytokine such as Interleukin-6 (IL-6) to induce STAT3 phosphorylation.
-
Drug Treatment: Incubate the cells with this compound or comparator drugs for a specified period before and/or during cytokine stimulation.
-
Fixation: Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) to preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., ice-cold 90% methanol) to allow intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT3 (pY705). Co-stain with antibodies for cell surface markers (e.g., CD34) to identify specific hematopoietic progenitor populations.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the pSTAT3 signal within the target cell population to determine the extent of inhibition by the drugs.
Conclusion
This compound demonstrates potent and selective inhibition of JAK2, with a notable preference for the JAK2V617F mutant in preclinical models. Its activity in primary patient-derived cells, particularly its ability to inhibit endogenous colony formation in polycythemia vera patient cells, underscores its potential as a therapeutic agent for myeloproliferative neoplasms. Head-to-head comparisons in primary myelofibrosis patient-derived cells are warranted to definitively position its activity relative to other approved and investigational JAK inhibitors. The provided protocols offer a framework for conducting such validation studies.
References
- 1. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Momelotinib: an emerging treatment for myelofibrosis patients with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Momelotinib for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of NS-018 and Other JAK Inhibitors in Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for myelofibrosis (MF), a chronic myeloproliferative neoplasm, has been significantly altered by the advent of Janus kinase (JAK) inhibitors. These agents target the dysregulated JAK-STAT signaling pathway central to the pathogenesis of MF. While demonstrating clinical efficacy in reducing splenomegaly and symptom burden, the safety profiles of these inhibitors are a critical consideration in therapeutic decision-making. This guide provides a comparative safety analysis of the investigational JAK2-selective inhibitor NS-018 against other prominent JAK inhibitors, supported by available clinical trial data.
Comparative Safety Profiles of JAK Inhibitors
The safety profiles of JAK inhibitors are characterized by a class effect of myelosuppression, though the incidence and severity of specific adverse events can vary between agents due to differences in their selectivity for JAK family members and other kinases.
This compound , a selective JAK2 inhibitor, has shown a manageable safety profile in early clinical development. The most frequently reported drug-related adverse events in a phase I/II study were hematologic, including thrombocytopenia and anemia, and non-hematologic, such as dizziness and nausea.[1][2] Dose-limiting toxicities observed included Grade 3 QT prolongation and Grade 3 dizziness.[1] Notably, preclinical data suggested that this compound may spare peripheral blood erythrocyte and platelet counts compared to less selective JAK2 inhibitors.[1]
Ruxolitinib (B1666119) , a JAK1/JAK2 inhibitor and the first to be approved for MF, is commonly associated with dose-dependent thrombocytopenia and anemia.[3][4][5] Non-hematologic adverse events include bruising, dizziness, and headache.[3] A "ruxolitinib withdrawal syndrome," characterized by an acute relapse of symptoms and worsening cytopenias, has been reported upon treatment discontinuation.[4]
Fedratinib (B1684426) , a selective JAK2 inhibitor, also carries risks of myelosuppression, particularly anemia and thrombocytopenia.[6][7] Its use is associated with gastrointestinal toxicities such as nausea, vomiting, and diarrhea.[8] A significant safety concern with fedratinib is the risk of serious and potentially fatal encephalopathy, including Wernicke's encephalopathy, which has led to a boxed warning.[8][9]
Pacritinib (B611967) , a JAK2/IRAK1 inhibitor, is approved for patients with MF and severe thrombocytopenia.[10] Its safety profile is characterized by manageable diarrhea, nausea, and thrombocytopenia.[1][11] While bleeding events can occur, the incidence of major adverse cardiac events has been noted to be low in clinical trials.[12]
Momelotinib (B1663569) , a JAK1/JAK2 and ACVR1 inhibitor, has a distinct profile due to its additional activity on the iron regulatory pathway. While it can cause thrombocytopenia and neutropenia, it has been shown to improve anemia-related outcomes.[13] Common non-hematologic adverse events include diarrhea, nausea, and peripheral neuropathy.[2][14][15]
The following table summarizes the common adverse events observed in clinical trials for this compound and other selected JAK inhibitors.
| Adverse Event | This compound (Phase I/II)[1][2] | Ruxolitinib (COMFORT Trials)[4][5] | Fedratinib (JAKARTA/FREEDOM2 Trials)[6][16][17] | Pacritinib (PERSIST-2/PAC203)[1][18] | Momelotinib (SIMPLIFY/MOMENTUM Trials)[19][20] |
| Hematologic | |||||
| Thrombocytopenia | 27% (drug-related) | All Grades: 34.2-44.5% | Grade 3/4: 12-21.6% | All Grades: 32% | All Grades: 23.4-25% |
| Anemia | 15% (drug-related) | All Grades: 31-40.4% | Grade 3/4: 9-31.2% | Grade ≥3: 27% | All Grades: 23% |
| Neutropenia | - | - | - | - | All Grades: 7% |
| Non-Hematologic | |||||
| Dizziness | 23% (drug-related) | Common | - | - | Common |
| Nausea | 19% (drug-related) | - | Common | All Grades: 30% | All Grades: 19.4%[20] |
| Diarrhea | - | - | All Grades: 29% | All Grades: 41% | All Grades: 26.8-27%[14][20] |
| Serious Adverse Events | |||||
| Encephalopathy | Not reported | Not reported | Wernicke's Encephalopathy (Boxed Warning)[8][9] | Not reported | Not reported |
| Peripheral Neuropathy | - | - | - | - | All Grades: 12.3-14.8%[14][20] |
Experimental Protocols
The safety and tolerability of JAK inhibitors are rigorously assessed in clinical trials through standardized protocols. Below are generalized methodologies for key safety evaluations based on typical phase III trial designs for myelofibrosis.
1. Adverse Event Monitoring and Grading:
-
Objective: To systematically collect, document, and grade all adverse events (AEs) experienced by study participants.
-
Methodology:
-
AEs are continuously monitored from the time of informed consent until a specified period after the last dose of the study drug.
-
Investigators assess and record all AEs, regardless of their perceived relationship to the study drug.
-
AEs are graded for severity using a standardized system, typically the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
The relationship of the AE to the study drug is assessed by the investigator (e.g., not related, unlikely, possibly, probably, definitely related).
-
Serious Adverse Events (SAEs) are subject to expedited reporting to regulatory authorities.
-
2. Hematologic Safety Assessment:
-
Objective: To monitor for and manage myelosuppression.
-
Methodology:
-
Complete blood counts (CBC) with differentials are performed at screening, baseline, and at regular intervals throughout the study (e.g., every 2 to 4 weeks).
-
Dose modifications (interruption or reduction) are implemented based on predefined criteria for decreases in platelet counts, absolute neutrophil counts, and hemoglobin levels.
-
Protocols for the management of cytopenias, including the use of transfusions and growth factors, are established.
-
3. Non-Hematologic Safety Assessment:
-
Objective: To monitor for toxicities affecting other organ systems.
-
Methodology:
-
Comprehensive Metabolic Panels: Blood chemistry panels are regularly monitored to assess renal and hepatic function.
-
Electrocardiograms (ECGs): ECGs are performed at baseline and periodically to monitor for cardiac effects, including QT interval prolongation.
-
Physical Examinations: Regular physical examinations are conducted to assess for any new or worsening signs or symptoms.
-
Symptom Diaries: Patients often complete daily diaries to track myelofibrosis-related symptoms, which can also capture subjective adverse events.
-
Specialized Monitoring: For drugs with known specific risks, such as fedratinib, protocols include specific monitoring for signs and symptoms of encephalopathy and regular thiamine (B1217682) level assessments.[17]
-
4. Trial Designs for Safety Evaluation:
-
This compound (Phase I/II): An open-label, dose-escalation study to determine the safety, tolerability, and clinically active dose.[1]
-
Ruxolitinib (COMFORT-I): A randomized, double-blind, placebo-controlled phase III trial.[21]
-
Fedratinib (JAKARTA): A randomized, double-blind, placebo-controlled phase III trial.[22]
-
Pacritinib (PERSIST-2): A randomized, open-label, phase III trial comparing pacritinib to the best available therapy (BAT), including ruxolitinib.[23][24][25]
-
Momelotinib (SIMPLIFY-1): A randomized, double-blind, active-comparator (ruxolitinib) phase III trial in JAK inhibitor-naïve patients.[26][27][28]
Visualization of the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. In myelofibrosis, dysregulation of this pathway, often due to a mutation in JAK2, leads to uncontrolled cell growth. The following diagram illustrates the canonical JAK-STAT signaling pathway targeted by the inhibitors discussed.
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. Real-world efficacy and safety of momelotinib for myelofibrosis: evaluation of a UK-wide study | VJHemOnc [vjhemonc.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Serious Adverse Events During Ruxolitinib Treatment Discontinuation in Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ten years of treatment with ruxolitinib for myelofibrosis: a review of safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of fedratinib in patients with myelofibrosis previously treated with ruxolitinib (FREEDOM2): results from a multicentre, open-label, randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]
- 8. targetedonc.com [targetedonc.com]
- 9. ashpublications.org [ashpublications.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Retrospective analysis of pacritinib in patients with myelofibrosis and severe thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Efficacy and Safety of Momelotinib in Myelofibrosis: A Systematic Review and Meta-Analysis With a Focus on Anemia Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 16. Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. ascopubs.org [ascopubs.org]
- 22. researchgate.net [researchgate.net]
- 23. VONJO® PERSIST-2 Trial Design | VONJO® HCP (pacritinib) [vonjohcp.com]
- 24. PERSIST trials: Pooled analysis of pacritinib in patients with MF and severe thrombocytopenia [mpn-hub.com]
- 25. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
NS-018: A Comparative Analysis of its Selectivity for JAK2V617F
A detailed guide for researchers and drug development professionals on the selectivity profile of the novel JAK2 inhibitor, NS-018, in comparison to other established JAK inhibitors. This report synthesizes available experimental data to provide a clear, evidence-based comparison of performance.
This guide offers a comprehensive comparative analysis of this compound, a potent and selective inhibitor of the Janus kinase 2 (JAK2), with a particular focus on its selectivity for the constitutively active JAK2V617F mutant. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making it a critical target for therapeutic intervention. This document provides a quantitative comparison of this compound with other well-known JAK inhibitors, detailed experimental methodologies for key assays, and a visual representation of the relevant signaling pathway.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected JAK inhibitors against wild-type JAK2 and the JAK2V617F mutant. A lower IC50 value indicates greater potency. The selectivity ratio (Wild-Type IC50 / V617F IC50) is also presented to illustrate the preferential inhibition of the mutant kinase.
| Inhibitor | JAK2 (WT) IC50 (nM) | JAK2V617F IC50 (nM) | Selectivity for JAK2V617F (Fold) | Other Notable Targets |
| This compound | ~2000[1] | 470[1] | 4.3 [1] | Src family kinases[2] |
| Ruxolitinib | 2.8[3][4] | 223 - 407 (cellular)[5] | 2.0[1] | JAK1 (IC50 = 3.3 nM)[3][4] |
| Fedratinib | 3[6][7][8] | 3[6][7][9] | 1.5[1] | FLT3 (IC50 = 15 nM)[9] |
| Momelotinib | 18[10] | 1500 (cellular, HEL)[10] | - | JAK1 (IC50 = 11 nM), ACVR1[10] |
| Pacritinib | 23[11][12] | 19[11][12] | - | FLT3 (IC50 = 22 nM)[11][12] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., biochemical vs. cellular assays, ATP concentration). The data presented here is compiled from multiple sources for comparative purposes.
This compound demonstrates a notable 4.3-fold higher selectivity for the JAK2V617F mutant over the wild-type enzyme in cellular assays, a selectivity that is reportedly higher than seven other existing JAK2 inhibitors[1]. This preferential inhibition suggests a potential for a wider therapeutic window and reduced off-target effects related to the inhibition of wild-type JAK2.
Experimental Protocols
The following are representative protocols for the key experiments used to determine the selectivity and efficacy of JAK2 inhibitors.
Biochemical Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated JAK2 kinase.
-
Reagents and Materials:
-
Recombinant human JAK2 (wild-type and V617F mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Add 5 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be close to the Km value for JAK2.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cells that are dependent on JAK2V617F signaling.
-
Reagents and Materials:
-
Ba/F3 cells engineered to express human JAK2V617F (growth is cytokine-independent).
-
Parental Ba/F3 cells (growth is dependent on IL-3).
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS).
-
IL-3 for parental Ba/F3 cells.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well plates.
-
-
Procedure:
-
Seed Ba/F3-JAK2V617F and parental Ba/F3 cells into 96-well plates at an appropriate density. For parental Ba/F3 cells, supplement the medium with IL-3.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels.
-
Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the IC50 value by plotting the inhibition against the log of the inhibitor concentration.
-
In Vivo Murine Myeloproliferative Neoplasm (MPN) Model
This model evaluates the in vivo efficacy of a JAK2 inhibitor in a disease-relevant animal model.
-
Animal Model:
-
Utilize a bone marrow transplant model where recipient mice are irradiated and then reconstituted with bone marrow cells transduced with a retrovirus expressing JAK2V617F. This induces an MPN-like phenotype characterized by leukocytosis, splenomegaly, and bone marrow fibrosis.
-
-
Procedure:
-
Once the MPN phenotype is established (e.g., 10-14 days post-transplantation), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., this compound) orally at various doses daily or twice daily for a specified duration (e.g., 40 days)[13].
-
Monitor key disease parameters throughout the study, including:
-
Complete blood counts (leukocytes, erythrocytes, platelets).
-
Spleen size and weight at the end of the study.
-
Overall survival.
-
-
Perform histological analysis of the spleen and bone marrow to assess for changes in extramedullary hematopoiesis and fibrosis.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the JAK-STAT signaling pathway, the impact of the JAK2V617F mutation, and a typical experimental workflow for evaluating inhibitor selectivity.
Caption: JAK-STAT signaling pathway with the role of JAK2V617F and inhibition by this compound.
Caption: Experimental workflow for assessing JAK2 inhibitor selectivity and efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Targeted therapies for myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. JAK2-V617F-induced MAPK activity is regulated by PI3K and acts synergistically with PI3K on the proliferation of JAK2-V617F-positive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. STAT5 is Expressed in CD34+/CD38− Stem Cells and Serves as a Potential Molecular Target in Ph-Negative Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Detection and Quantification of the JAK2V617F Allele by Real-Time PCR: Blocking Wild-Type Amplification by Using a Peptide Nucleic Acid Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
NS-018 Efficacy in Myelofibrosis Patients with Prior JAK Inhibitor Treatment: A Comparative Guide
For researchers and drug development professionals navigating the evolving landscape of myelofibrosis (MF) therapeutics, the emergence of novel agents for patients who have previously undergone treatment with Janus kinase (JAK) inhibitors presents a critical area of investigation. This guide provides a comparative analysis of the efficacy of NS-018 (ilginatinib), a selective JAK2 inhibitor, against other JAK inhibitors utilized in the second-line setting. The data presented is compiled from publicly available clinical trial results.
Efficacy Overview
This compound has demonstrated clinical activity in patients with myelofibrosis who have been previously exposed to other JAK inhibitors. A phase I/II study of this compound included 23 patients with prior JAK inhibitor experience. In this cohort, a notable percentage of patients achieved significant reductions in spleen size, a key indicator of disease burden in myelofibrosis.[1][2][3][4][5] The primary alternative agents for this patient population include fedratinib (B1684426), momelotinib (B1663569), and pacritinib (B611967), each with a distinct efficacy and safety profile.
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from clinical trials of this compound and other JAK inhibitors in patients with prior JAK inhibitor exposure.
Table 1: Spleen Volume Reduction in Patients with Prior JAK Inhibitor Treatment
| Drug | Trial | Patient Population | N | Spleen Response Rate (≥35% reduction in volume) |
| This compound (ilginatinib) | Phase I/II (NCT01423851) | Prior JAKi Treatment | 23 | 47% (≥50% reduction in palpable spleen size)[1][2][3][4][5] |
| Fedratinib | JAKARTA2 (re-analysis) | Ruxolitinib-experienced | 79 | 30% at 6 months[6] |
| FREEDOM2 (NCT03952039) | Ruxolitinib-experienced | 134 | 35.8% at end of cycle 6[7] | |
| Momelotinib | MOMENTUM (NCT04173494) | Symptomatic and anemic, previously treated with a JAKi | 130 | 25% at week 24[8] |
| Pacritinib | PERSIST-2 (NCT02055781) | Platelet counts ≤100 x 10⁹/L, prior JAKi exposure allowed | 107 (BID dose) | 18% (pooled pacritinib arms) at week 24[9] |
Table 2: Symptom Response in Patients with Prior JAK Inhibitor Treatment
| Drug | Trial | Patient Population | N | Symptom Response Rate (≥50% reduction in Total Symptom Score) |
| This compound (ilginatinib) | Phase I/II (NCT01423851) | Prior JAKi Treatment | 23 | Improvements observed (specific rate not reported)[1][2][3][4][5] |
| Fedratinib | JAKARTA2 (re-analysis) | Ruxolitinib-experienced | 79 | 27%[6] |
| Momelotinib | MOMENTUM (NCT04173494) | Symptomatic and anemic, previously treated with a JAKi | 130 | 25% at week 24[8] |
| Pacritinib | PERSIST-2 (NCT02055781) | Platelet counts ≤100 x 10⁹/L, prior JAKi exposure allowed | 107 (BID dose) | 25% (pooled pacritinib arms) at week 24[10] |
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway that is frequently dysregulated in myeloproliferative neoplasms, including myelofibrosis.[2][3][5] The constitutive activation of the JAK-STAT pathway, often driven by mutations such as JAK2V617F, leads to uncontrolled cell proliferation and the clinical manifestations of the disease. By selectively targeting JAK2, this compound aims to inhibit this aberrant signaling and thereby reduce disease burden.[11]
Caption: JAK-STAT pathway and this compound's inhibitory action.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the key experimental protocols for the cited studies.
This compound (ilginatinib) - Phase I/II Study (NCT01423851)
-
Study Design: An open-label, dose-escalation, multicenter phase I/II study.[2][3]
-
Patient Population: Patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF. The study included a cohort of 23 patients who had previously been treated with a JAK inhibitor.[2]
-
Intervention: Oral this compound administered in continuous 28-day cycles at various dose levels. The recommended phase II dose was determined to be 300 mg once daily.[2]
-
Primary Objective: To evaluate the safety, tolerability, and clinically active dose of this compound.[2][3]
-
Key Efficacy Endpoints: Reduction in palpable spleen size and improvement in myelofibrosis-associated symptoms.[2]
Fedratinib - JAKARTA2 Study (NCT01523171)
-
Study Design: A single-arm, open-label, non-randomized, phase 2, multicenter study.[12]
-
Patient Population: Patients with intermediate- or high-risk primary or secondary myelofibrosis who were resistant or intolerant to ruxolitinib (B1666119).[12] A reanalysis was conducted on a subgroup of 79 patients who met more stringent criteria for ruxolitinib failure.[6]
-
Intervention: Fedratinib 400 mg once daily.[6]
-
Primary Endpoint: Spleen volume response rate (≥35% reduction from baseline) at the end of cycle 6.[6]
-
Key Secondary Endpoint: Symptom response rate (≥50% reduction in total symptom score).[6]
Momelotinib - MOMENTUM Study (NCT04173494)
-
Study Design: A phase 3, randomized, double-blind study comparing momelotinib to danazol (B1669791).[8]
-
Patient Population: Symptomatic and anemic myelofibrosis patients previously treated with an approved JAK inhibitor.[8][13]
-
Intervention: Momelotinib versus danazol.[8]
-
Primary and Key Secondary Endpoints: The study met all its primary and key secondary endpoints, demonstrating superiority over danazol for symptom responses, transfusion requirements, and spleen responses.[8]
Pacritinib - PERSIST-2 Study (NCT02055781)
-
Study Design: A randomized, controlled, open-label, phase 3 trial.[9]
-
Patient Population: Patients with myelofibrosis and platelet counts of ≤100 × 10⁹/L. Prior JAK2 inhibitor use was permitted.[1][14]
-
Intervention: Patients were randomized to receive pacritinib 200 mg twice daily, pacritinib 400 mg once daily, or best available therapy (BAT), which could include ruxolitinib.[14]
-
Co-primary Endpoints: The percentage of patients achieving a ≥35% reduction in spleen volume and a ≥50% reduction in total symptom score at Week 24.[9]
Conclusion
This compound demonstrates promising efficacy in reducing spleen size in patients with myelofibrosis who have previously been treated with other JAK inhibitors. Its selective JAK2 inhibition offers a targeted approach to mitigating the downstream effects of the dysregulated JAK-STAT pathway. Head-to-head comparative trials will be necessary to definitively establish the relative efficacy and safety of this compound against other second-line JAK inhibitor options. The ongoing phase 2b study of this compound (NCT04854096) in patients with severe thrombocytopenia, including those with prior JAK inhibitor exposure, will provide further valuable data to guide clinical decision-making in this challenging patient population.[15]
References
- 1. VONJO® PERSIST-2 Trial Design | VONJO® HCP (pacritinib) [vonjohcp.com]
- 2. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis. [vivo.weill.cornell.edu]
- 6. ascopubs.org [ascopubs.org]
- 7. FREEDOM2: Efficacy and safety of fedratinib vs BAT in relapsed/refractory MF [mpn-hub.com]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. CTI BioPharma Announces Top-Line Results From PERSIST-2 Phase 3 Trial Of Pacritinib For High-Risk Patients With Advanced Myelofibrosis [prnewswire.com]
- 15. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of this compound Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
NS-018 Demonstrates Reduction in Bone Marrow Fibrosis Compared to Controls in Preclinical and Clinical Settings
NS-018, a selective Janus kinase 2 (JAK2) inhibitor, has shown promising results in reducing bone marrow fibrosis, a hallmark of myelofibrosis, in both a murine model and a Phase I/II clinical trial in patients with the disease. This guide provides a comparative analysis of this compound's effect on bone marrow fibrosis versus control groups, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The efficacy of this compound in mitigating bone marrow fibrosis has been evaluated in both preclinical and clinical studies. The data from these studies are summarized below.
Preclinical Data: Murine Model of Myelofibrosis
In a JAK2V617F bone marrow transplantation mouse model, this compound treatment resulted in a noticeable reduction in bone marrow fibrosis compared to a vehicle-treated control group.[1][2]
| Treatment Group | Number of Animals | Observation on Bone Marrow Fibrosis |
| This compound (50 mg/kg, twice daily) | 8 | 7 of 8 mice showed only slight-to-little reticulin (B1181520) fibrosis. One mouse showed mild fibrosis. |
| Vehicle Control | 4 (survived to endpoint) | All mice exhibited mild-to-moderate reticulin fibrosis. |
Clinical Data: Phase I/II Study in Patients with Myelofibrosis
In an open-label, dose-escalation Phase I/II study (NCT01423851), this compound was administered to patients with myelofibrosis. The control for this assessment was the baseline bone marrow fibrosis grade of each patient prior to treatment.[3][4][5]
| Treatment | Number of Evaluable Patients | Percentage of Patients with ≥1 Grade Improvement in Bone Marrow Fibrosis | Timepoint of Assessment |
| This compound (300 mg, once daily) | 30 | 37% | After 3 cycles (each cycle is 28 days) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the data.
Preclinical Murine Model of Myelofibrosis
Objective: To assess the in vivo efficacy of this compound on bone marrow fibrosis in a mouse model mimicking human myelofibrosis.
Animal Model: A JAK2V617F bone marrow transplantation (BMT) mouse model was established.[1][2] BALB/c mice received bone marrow cells retrovirally transduced to express the JAK2V617F mutation, which induces a myelofibrosis-like disease.[1][2]
Treatment Regimen:
-
This compound group: Received 50 mg/kg of this compound administered orally twice a day for 40 days.[1][2]
-
Control group: Received a vehicle solution following the same administration schedule.[1][2]
Assessment of Bone Marrow Fibrosis:
-
Sample Collection: After 40 days of treatment, the mice were euthanized, and their femurs were collected.[1][2]
-
Histological Preparation: The femurs were fixed, decalcified, and embedded in paraffin. Thin sections of the bone marrow were prepared.
-
Staining: The bone marrow sections were stained for reticulin fibers to visualize the extent of fibrosis.[1][2]
-
Analysis: The stained sections were examined microscopically to assess the density and pattern of reticulin fibrosis.
Clinical Study: Phase I/II Trial in Myelofibrosis Patients
Objective: To evaluate the safety, tolerability, and clinical activity of this compound in patients with myelofibrosis, including its effect on bone marrow fibrosis.
Study Design: An open-label, dose-escalation Phase I/II study (NCT01423851).[3][4] The recommended dose for the Phase II portion was determined to be 300 mg of this compound taken orally once daily in continuous 28-day cycles.[3][4][5]
Patient Population: Patients with primary myelofibrosis (PMF), post-polycythemia vera myelofibrosis (post-PV-MF), or post-essential thrombocythemia myelofibrosis (post-ET-MF).[6]
Assessment of Bone Marrow Fibrosis:
-
Sample Collection: Bone marrow biopsies were performed at baseline (before initiation of treatment) and after 3 cycles of this compound therapy.[3][4]
-
Grading of Fibrosis: The severity of bone marrow fibrosis was graded by local pathologists according to the European Consensus Myelofibrosis Grading Criteria.[7] This system grades fibrosis on a scale from 0 (normal bone marrow) to 3 (coarse bundles of collagen fibrosis with significant osteosclerosis).[7]
-
Analysis: The change in fibrosis grade from baseline to after 3 cycles of treatment was determined for each patient. An improvement was defined as a reduction of at least one grade.
Visualizations
Signaling Pathway of this compound Action
This compound is a selective inhibitor of JAK2. In myelofibrosis, the JAK2/STAT signaling pathway is often constitutively active due to mutations such as JAK2V617F, leading to uncontrolled cell proliferation and the production of profibrotic cytokines. This compound blocks this signaling cascade.
Caption: Mechanism of action of this compound in inhibiting the JAK2/STAT signaling pathway.
Experimental Workflow: Preclinical Assessment
The following diagram illustrates the workflow for the preclinical evaluation of this compound's effect on bone marrow fibrosis.
Caption: Workflow for the preclinical assessment of this compound in a myelofibrosis mouse model.
Experimental Workflow: Clinical Trial Assessment
The diagram below outlines the workflow for assessing the impact of this compound on bone marrow fibrosis in the clinical trial.
Caption: Workflow for the clinical assessment of bone marrow fibrosis in patients treated with this compound.
References
- 1. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis. [vivo.weill.cornell.edu]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Look at NS-018 Versus Best Available Therapy for Myelofibrosis with Severe Thrombocytopenia
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of NS-018 (ilginatinib), a selective Janus Kinase 2 (JAK2) inhibitor, and the Best Available Therapy (BAT) for the treatment of myelofibrosis (MF), a rare bone marrow cancer. The focus is on patients with severe thrombocytopenia, a common and challenging complication of the disease. Myelofibrosis is characterized by the replacement of bone marrow with fibrous scar tissue, leading to impaired blood cell production.[1][2]
This compound is an investigational oral agent designed to potently and selectively inhibit JAK2, a key protein in the signaling pathway that is often mutated and constitutively activated in myelofibrosis.[3][4] This dysregulated signaling drives many of the disease's symptoms, including an enlarged spleen, constitutional symptoms, and abnormal blood counts.[1][2]
A head-to-head Phase 2b clinical trial, NCT04854096, was initiated to directly compare the efficacy and safety of this compound against BAT in patients with primary or secondary myelofibrosis and severe thrombocytopenia (platelet count <50,000/μL).[1][2][3] However, this study was terminated due to a business decision, not based on efficacy or safety concerns.[5][6][7] Consequently, direct comparative data from this trial is unavailable. This guide, therefore, synthesizes data from the Phase 1/2 study of this compound and published studies on the various components of BAT.
Mechanism of Action: Targeting the JAK-STAT Pathway
Myelofibrosis is largely driven by the hyperactivation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. Mutations in genes such as JAK2, CALR, or MPL lead to constant signaling, promoting excessive cell proliferation and the production of inflammatory cytokines. This compound, as a selective JAK2 inhibitor, directly targets this core driver of the disease.
Comparative Efficacy Data
The following tables summarize the available efficacy data for this compound from its Phase 1/2 trial and for various BAT agents from separate studies. It is important to note that these are not from direct head-to-head comparisons and patient populations may differ across studies.
Table 1: Spleen Response
| Treatment | Study | Patient Population | Key Efficacy Endpoint | Result |
| This compound (ilginatinib) | Phase 1/2 (NCT01423851) | Myelofibrosis (including prior JAK inhibitor exposure) | ≥50% reduction in palpable spleen size | 56% of patients |
| Ruxolitinib (B1666119) | Phase 2 (NCT01348490) | Myelofibrosis with low platelets (50-100 x 10⁹/L) | Median % change in spleen volume at 24 weeks | -20.5% |
| Fedratinib | JAKARTA & JAKARTA2 (pooled analysis) | Myelofibrosis with low platelets (50 to <100 x 10⁹/L) | Spleen volume response rate at 24 weeks | 36% |
| Hydroxyurea (B1673989) | Retrospective study | Myelofibrosis with hyperproliferative manifestations | Splenomegaly response | 40% |
Table 2: Symptom Response
| Treatment | Study | Patient Population | Key Efficacy Endpoint | Result |
| This compound (ilginatinib) | Phase 1/2 (NCT01423851) | Myelofibrosis | Improvements in myelofibrosis-associated symptoms | Observed |
| Ruxolitinib | Phase 2 (NCT01348490) | Myelofibrosis with low platelets (50-100 x 10⁹/L) | Median % change in Total Symptom Score (TSS) at 24 weeks | -39.8% |
| Fedratinib | JAKARTA & JAKARTA2 (pooled analysis) | Myelofibrosis with low platelets (50 to <100 x 10⁹/L) | Symptom response rates | Not statistically different from patients with higher platelet counts |
| Hydroxyurea | Retrospective study | Myelofibrosis with hyperproliferative manifestations | Constitutional symptoms response | 82% |
Safety and Tolerability Profile
A critical aspect of treating myelofibrosis, especially in patients with pre-existing cytopenias, is the safety profile of the therapeutic agent.
Table 3: Key Adverse Events
| Treatment | Study | Most Common Drug-Related Hematologic Adverse Events | Most Common Drug-Related Non-Hematologic Adverse Events |
| This compound (ilginatinib) | Phase 1/2 | Thrombocytopenia (27%), Anemia (15%) | Dizziness (23%), Nausea (19%) |
| Ruxolitinib | EXPAND (Phase 1b) | Thrombocytopenia (50-78%), Anemia (44-55%) | - |
| Fedratinib | JAKARTA & JAKARTA2 (pooled analysis) | New or worsening thrombocytopenia was more frequent in the low-platelet cohort (44% vs 9%) | - |
| Hydroxyurea | Retrospective study | Worsening of anemia or pancytopenia (in 18 patients) | Oral or leg ulcers, gastrointestinal symptoms |
| Danazol | Retrospective study | - | Toxicity was generally moderate, leading to withdrawal in 4 patients |
Experimental Protocols
This compound vs. BAT (NCT04854096 - Terminated)
This study was designed as a Phase 2b, open-label, multicenter, randomized, controlled, 2-arm trial.[1][2]
-
Patient Population: Adults with primary or secondary myelofibrosis with severe thrombocytopenia (platelet count <50,000/μL) and intermediate-2 or high-risk disease.[3]
-
Intervention Arm: this compound administered orally at a dose of 300 mg twice daily.[8]
-
Control Arm: Best Available Therapy (BAT), which could include hydroxyurea, danazol, fedratinib, ruxolitinib, or no therapy, at the investigator's discretion.[3]
-
Primary Endpoints: The proportion of patients achieving a ≥35% reduction in spleen volume and the proportion achieving a ≥50% reduction in modified Total Symptom Score (TSS) from baseline at week 24.[3]
-
Stratification: Patients were to be stratified by spleen volume and prior JAK inhibitor treatment.[3]
Conclusion
This compound (ilginatinib) has shown promise in early-phase clinical trials, with notable efficacy in reducing spleen size and improving symptoms in patients with myelofibrosis. Its selective JAK2 inhibition mechanism is a targeted approach to the underlying pathology of the disease. The Best Available Therapies, including other JAK inhibitors like ruxolitinib and fedratinib, as well as agents like hydroxyurea and danazol, form the current treatment landscape but can be limited by hematological toxicities, particularly in patients with low platelet counts.
The termination of the head-to-head NCT04854096 trial means that a direct, randomized comparison of this compound against BAT in the challenging population of myelofibrosis patients with severe thrombocytopenia is not available. Future research and clinical decisions will need to rely on cross-trial comparisons and real-world evidence to best position this compound within the therapeutic armamentarium for myelofibrosis. Researchers and clinicians must carefully weigh the efficacy and safety profiles of all available agents to tailor treatment to individual patient needs.
References
- 1. NS Pharma Announces First Patient Enrolled in Phase 2 Study to Assess Efficacy and Safety of this compound Compared to Best Available Therapy (BAT) in Patients With Myelofibrosis [prnewswire.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. PB2232: A RANDOMIZED, CONTROLLED CLINICAL TRIAL (PHASE 2B) OF this compound VERSUS BEST AVAILABLE THERAPY IN SUBJECTS WITH PRIMARY OR SECONDARY MYELOFIBROSIS WITH SEVERE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Investigational Treatment for Myelofibrosis, Receives Orphan Drug Designation from the European Commission - BioSpace [biospace.com]
- 5. A Phase 2b, Open-label, Multicenter, Randomized, Controlled, 2-Arm Study to Assess the Efficacy and Safety of Orally Administered this compound Versus Best Available Therapy in Subjects With Primary Myelofibrosis, Post Polycythemia Vera Myelofibrosis, or Post-Essential Thrombocythemia Myelofibrosis With Severe Thrombocytopenia (Platelet Count <50,000/μL) - AdisInsight [adisinsight.springer.com]
- 6. Study to Assess Efficacy and Safety of this compound Compared to BAT in Patients With Myelofibrosis [clin.larvol.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of NS-018 and Other JAK Inhibitors in the Treatment of Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the clinical trial data for NS-018, a selective JAK2 inhibitor, against other approved Janus kinase (JAK) inhibitors for the treatment of myelofibrosis. Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2][3] The deregulation of the JAK-STAT signaling pathway is a key driver of the disease, making it a prime target for therapeutic intervention.[1][3][4] This report synthesizes efficacy and safety data from various clinical trials to offer an objective comparison for research and development professionals.
Mechanism of Action: Targeting the JAK-STAT Pathway
This compound is a selective inhibitor of Janus kinase 2 (JAK2), targeting the dysregulated JAK-STAT pathway that is central to the pathophysiology of myelofibrosis.[1][5][6] Preclinical studies have shown that this compound preferentially inhibits the growth of cells harboring the JAK2V617F mutation, a common mutation in myelofibrosis, over cells with wild-type JAK2.[7] This selectivity may contribute to its therapeutic benefit while potentially reducing hematologic adverse effects.[7] Other JAK inhibitors, such as ruxolitinib, fedratinib, pacritinib (B611967), and momelotinib, also target the JAK-STAT pathway, but with varying degrees of selectivity for different JAK family members (JAK1, JAK2, JAK3, and TYK2) and other kinases like ACVR1.[3][8][9][10]
Comparative Efficacy Data
The following tables summarize key efficacy endpoints from clinical trials of this compound and other JAK inhibitors. It is important to note that these are cross-study comparisons, and direct head-to-head trial data is limited. The patient populations, prior treatments, and study designs may vary, influencing the outcomes.
Spleen Volume Reduction
A significant reduction in spleen volume is a primary endpoint in myelofibrosis clinical trials, as splenomegaly is a major cause of morbidity.
| Drug | Trial | Patient Population | Spleen Volume Reduction (≥35%) |
| This compound | Phase I/II[1][5] | JAKi-naïve and previously treated | 56% (palpable spleen size reduction ≥50%) |
| Ruxolitinib | COMFORT-I[4][11] | JAKi-naïve | 41.9% at 24 weeks |
| COMFORT-II[4] | JAKi-naïve | 28% at 48 weeks | |
| Fedratinib | JAKARTA[12][13] | JAKi-naïve | 37% |
| JAKARTA2[13] | Ruxolitinib-resistant/-intolerant | 31% | |
| Pacritinib | PERSIST-2[14][15] | Thrombocytopenia (platelets <100 x 10⁹/L) | 18% (combined pacritinib arms) |
| Momelotinib | MOMENTUM[16] | Symptomatic and anemic, previously treated with a JAKi | 23% |
| SIMPLIFY-1[17] | JAKi-naïve | Non-inferior to ruxolitinib |
Symptom Improvement
Improvement in constitutional symptoms, often measured by the Total Symptom Score (TSS), is a critical secondary endpoint reflecting the impact on patients' quality of life.
| Drug | Trial | Patient Population | Symptom Improvement (≥50% reduction in TSS) |
| This compound | Phase I/II[1][5] | JAKi-naïve and previously treated | Improvements observed (specific TSS data not detailed) |
| Ruxolitinib | COMFORT-I[11] | JAKi-naïve | 45.9% at 24 weeks |
| Fedratinib | JAKARTA[12][13] | JAKi-naïve | 40% |
| JAKARTA2[18] | Ruxolitinib-resistant/-intolerant | 27% | |
| Pacritinib | PERSIST-2[15] | Thrombocytopenia (platelets <100 x 10⁹/L) | 25% (combined pacritinib arms) |
| Momelotinib | MOMENTUM | Symptomatic and anemic, previously treated with a JAKi | 25% |
Safety and Tolerability
The safety profiles of JAK inhibitors are a key consideration in treatment decisions, with hematological adverse events being common.
| Drug | Common Adverse Events (Any Grade) | Grade ≥3 Adverse Events |
| This compound [1][5] | Dizziness (23%), Nausea (19%) | Thrombocytopenia (27%), Anemia (15%) |
| Ruxolitinib [19] | Diarrhea | Anemia (45.2%), Thrombocytopenia (12.9%) |
| Fedratinib | Constipation (47%), Diarrhea (35%), Nausea (26%) | Anemia, Cytopenia, Hyperkalemia |
| Pacritinib [15] | Diarrhea, Nausea, Vomiting | Thrombocytopenia, Anemia, Neutropenia |
| Momelotinib | Diarrhea (27%) | Thrombocytopenia, Anemia, Neutropenia |
Experimental Protocols
The clinical development of these JAK inhibitors follows a standard pathway from preclinical evaluation to multi-phase human trials.
This compound Phase I/II Study (NCT01423851)
-
Objective : To assess the safety, tolerability, and clinically active dose of this compound in patients with myelofibrosis.[1][5]
-
Design : An open-label, dose-escalation study.[1][20] Patients received oral this compound in continuous 28-day cycles.[1][5]
-
Population : Patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis, including those who had previously received a JAK inhibitor.[1][5]
-
Endpoints : The primary endpoint was safety and tolerability.[1] Efficacy was assessed by spleen size reduction (measured by palpation) and improvement in myelofibrosis-associated symptoms.[1]
Generalized Myelofibrosis Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase III clinical trial of a new therapeutic agent for myelofibrosis.
Conclusion
This compound has demonstrated promising clinical activity in early-phase trials, with a notable reduction in spleen size and improvements in myelofibrosis-related symptoms.[1][5] Its selective inhibition of JAK2 may offer a favorable safety profile, particularly concerning hematological toxicities.[7] However, more extensive data from ongoing and future Phase II and III trials are necessary for a definitive comparison with established JAK inhibitors like ruxolitinib, fedratinib, pacritinib, and momelotinib. Each of these agents has shown efficacy in specific patient populations, and the choice of therapy is often guided by factors such as prior treatment history, platelet count, and the presence of anemia.[21][22] The evolving landscape of myelofibrosis treatment underscores the importance of continued research to identify novel therapeutic strategies and optimize patient outcomes.
References
- 1. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A phase I, open-label, dose-escalation, multicenter study of the JAK2 inhibitor this compound in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Effect of this compound, a selective JAK2V617F inhibitor, in a murine model of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Momelotinib long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fedratinib for the treatment of myelofibrosis: a critical appraisal of clinical trial and "real-world" data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Momelotinib in the treatment of myelofibrosis: pivotal Phase III trials | VJHemOnc [vjhemonc.com]
- 11. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. us.gsk.com [us.gsk.com]
- 17. Momelotinib, a Novel JAK Inhibitor, Makes Inroads in Intermediate- or High-Risk Myelofibrosis [ahdbonline.com]
- 18. Fedratinib Demonstrates Efficacy in Patients with Myelofibrosis with Prior Ruxolitinib Therapy - Conference Correspondent [conference-correspondent.com]
- 19. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. The safety and efficacy of the four JAK inhibitors in patients with myelofibrosis [mpn-hub.com]
- 22. dailynews.ascopubs.org [dailynews.ascopubs.org]
Safety Operating Guide
Navigating the Safe Disposal of NS-018: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. NS-018, an orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2) and Src-family kinases, requires careful handling and disposal due to its potential biological and chemical hazards.[1][2] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. General laboratory safety protocols and local regulations must be strictly followed. A crucial directive from safety data information is to not empty this compound into drains .[3] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[3] Therefore, all waste containing this compound, including pure compound, contaminated labware, and solutions, must be segregated and disposed of through a licensed hazardous waste disposal service.
Step-by-Step Disposal Protocol for this compound
The following steps outline the recommended procedure for the safe disposal of this compound waste:
-
Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound. Place these materials in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions, experimental media, and rinsates from cleaning contaminated glassware. This waste should be stored in a dedicated, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "Ilginatinib"), the concentration (if applicable), and the date of accumulation.
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected by a certified hazardous waste disposal company.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Follow all institutional and local regulations for waste manifest and pickup procedures.
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams within a laboratory setting.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound (e.g., concentration limits for disposal) is readily available in the provided search results. Disposal procedures should adhere to the general guidelines for chemical hazardous waste as established by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States or equivalent organizations in other regions. Always consult your institution's specific waste disposal protocols.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most detailed and accurate safety and disposal information. In the absence of a specific SDS, treating the compound with the highest level of precaution as a hazardous chemical waste is the recommended course of action.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NS-018
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of NS-018, a potent and selective JAK2 inhibitor. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of your research. As an investigational compound with potential antineoplastic activity, this compound requires stringent handling protocols similar to those for other highly potent pharmaceutical compounds.
Immediate Safety and Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on the handling of potent pharmaceutical compounds and the known risks of JAK inhibitors is mandatory. The primary risks associated with potent compounds include inhalation of airborne particles, dermal contact, and accidental ingestion.
Core Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Prevents skin contact and cross-contamination. The outer glove should be changed immediately upon contamination or at regular intervals. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Protects personal clothing and skin from contamination. Disposable gowns prevent the spread of the compound outside the laboratory. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles. A face shield offers additional protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powdered form or when there is a risk of aerosolization. | Minimizes the risk of inhaling the potent compound. The need for respiratory protection should be determined by a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure and prevent contamination. All handling of this compound, particularly the powder form, should be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
Experimental Workflow for Handling this compound:
Detailed Methodologies
1. Preparation of Stock Solutions:
-
Objective: To accurately prepare a stock solution of this compound for use in in vitro or in vivo experiments.
-
Materials: this compound powder, appropriate solvent (e.g., DMSO), calibrated analytical balance, volumetric flasks, pipettes, and vortex mixer.
-
Procedure:
-
Perform all operations within a chemical fume hood.
-
Don all required PPE as specified in the table above.
-
Tare the analytical balance with a weigh boat.
-
Carefully transfer the desired amount of this compound powder to the weigh boat.
-
Record the exact weight.
-
Transfer the powder to a volumetric flask.
-
Rinse the weigh boat with a small amount of the solvent and add it to the flask to ensure a complete transfer.
-
Add the solvent to the flask to the desired volume.
-
Cap the flask and vortex until the compound is completely dissolved.
-
Label the stock solution clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution as recommended (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).
-
2. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
If safe to do so, contain the spill with absorbent pads.
-
For small powder spills, gently cover with a damp paper towel to avoid creating dust.
-
Clean the area with an appropriate deactivating solution or soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
If there is personal contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan: Managing Investigational Drug Waste
Proper disposal of investigational drug waste is critical to prevent environmental contamination and ensure regulatory compliance.[1][2][3]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a heavy-duty plastic bag. |
| Contaminated PPE (gloves, gown) | Remove carefully to avoid cross-contamination and place in the designated hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the name of the compound (this compound).[1] Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste.
Mechanism of Action: this compound and the JAK/STAT Signaling Pathway
This compound is a selective inhibitor of Janus kinase 2 (JAK2).[4] The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.[5][6] In certain hematological malignancies, the JAK2 protein is constitutively active due to mutations (e.g., V617F), leading to uncontrolled cell growth.[4] this compound inhibits this aberrant signaling.
JAK/STAT Signaling Pathway and Inhibition by this compound:
By adhering to these safety and handling guidelines, you can mitigate the risks associated with handling the potent investigational compound this compound and ensure a safe and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Efficacy of this compound, a potent and selective JAK2/Src inhibitor, in primary cells and mouse models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
